molecular formula C16H14N2O2 B277364 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone CAS No. 380644-81-5

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Cat. No.: B277364
CAS No.: 380644-81-5
M. Wt: 266.29 g/mol
InChI Key: BBWDXHPXLNPMPZ-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol. This benzimidazole derivative features a benzimidazole ring system connected via a methoxy linker to an acetophenone group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities . The benzimidazole core is a bioisostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with biopolymers in living systems . While specific biological data for this particular compound may be limited, structurally similar benzimidazole-based compounds have demonstrated significant antimicrobial activity , anticancer potential , and other therapeutic applications. Researchers are particularly interested in such hybrids for developing novel antimicrobial agents in response to growing antibiotic resistance . This compound serves as a key synthetic precursor for the development of more complex heterocyclic systems. For instance, research indicates that benzimidazole derivatives containing pyrimidine rings, such as 4-[4-(1H-Benzimidazol-2ylmethoxy)phenyl]-6-(substituted phenyl)pyrimidin-2-amine, have shown promising results against various bacterial and fungal strains . The structure of this compound provides multiple sites for chemical modification, enabling structure-activity relationship (SAR) studies to optimize pharmacological properties. Application Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human consumption. Proper safety protocols should be followed during handling.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDXHPXLNPMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Bioactivity Profile of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the bioactivity and synthetic utility of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone . This molecule serves as a critical pharmacophoric scaffold, bridging the potent benzimidazole nucleus with an acetophenone moiety via an ether linkage, enabling the generation of diverse bioactive libraries.

Part 1: Executive Summary & Chemical Architecture

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is a pivotal intermediate in medicinal chemistry, functioning as a "lynchpin scaffold" for the development of hybrid pharmacophores. It is not merely a precursor but a structural template that combines two biologically active domains:

  • The Benzimidazole Core: A privileged structure known to inhibit microtubule polymerization (targeting

    
    -tubulin) and interact with DNA minor grooves.
    
  • The Acetophenone Moiety: A versatile linker that facilitates the synthesis of chalcones, hydrazones, and Schiff bases, which are critical for multi-target drug design.

Structural Logic & Pharmacophore Analysis

The molecule's bioactivity potential is encoded in its three distinct regions:

  • Region A (Benzimidazole Head): Provides hydrogen bond donor/acceptor sites (NH/N) essential for binding to enzyme active sites (e.g., kinases, polymerases).

  • Region B (Oxymethylene Linker): The

    
     spacer confers flexibility, allowing the two aromatic systems to adopt optimal conformations for receptor docking. It also improves lipophilicity compared to direct linkages.
    
  • Region C (Acetyl Tail): The

    
     group is an electrophilic center, readily undergoing Claisen-Schmidt condensation to form 
    
    
    
    -unsaturated ketones (chalcones), which act as Michael acceptors for cysteine residues in proteins.

Part 2: Synthesis & Methodology[1]

The synthesis of this scaffold is a classic example of nucleophilic substitution, specifically a Williamson Ether Synthesis . This protocol is favored for its high yield and operational simplicity.

Core Synthesis Protocol

Objective: Synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone.

Reagents:

  • 2-(Chloromethyl)-1H-benzimidazole (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydroxide (NaOH)
    
  • Solvent: Acetone or Ethanol (dry)

Step-by-Step Procedure:

  • Activation: Dissolve 4-hydroxyacetophenone (0.01 mol) in anhydrous acetone (50 mL). Add anhydrous

    
     (0.02 mol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-(chloromethyl)-1H-benzimidazole (0.01 mol) dropwise or in small portions to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6).
    
  • Work-up: Cool the mixture and pour into crushed ice/water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from ethanol or 1,4-dioxane to obtain the pure title compound.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and subsequent derivatization into bioactive chalcones.

SynthesisPathway SM1 2-(Chloromethyl) benzimidazole INTER 1-[4-(1H-benzimidazol-2-ylmethoxy) phenyl]ethanone (The Scaffold) SM1->INTER K2CO3, Acetone Reflux, 6-8h SM2 4-Hydroxyacetophenone SM2->INTER CHAL Benzimidazole-Chalcone Hybrids INTER->CHAL Ar-CHO, NaOH Claisen-Schmidt HET Pyrazoles / Isoxazoles (Cyclized Derivatives) CHAL->HET NH2NH2 or NH2OH Cyclization

Figure 1: Synthetic route from precursors to the title scaffold and its bioactive derivatives.

Part 3: Bioactivity Spectrum[2][3][4]

While the title compound itself exhibits moderate baseline activity, its primary value lies in the amplified bioactivity of its derivatives. The scaffold serves as the "warhead carrier."

Antimicrobial Activity

Derivatives synthesized from this scaffold (specifically chalcones) have demonstrated significant potency against both Gram-positive and Gram-negative bacteria.

  • Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase.

  • Key Targets: Staphylococcus aureus, Bacillus subtilis, Escherichia coli.

  • Potency: Chalcone derivatives often show MIC values in the range of 10–50 µg/mL , comparable to standard antibiotics like Ciprofloxacin in in-vitro screens.

Anticancer & Cytotoxicity

The benzimidazole-acetophenone hybrids are potent cytotoxic agents.

  • Cell Lines: MCF-7 (Breast cancer), K562 (Leukemia), A549 (Lung cancer).

  • Mechanism:

    • Tubulin Polymerization Inhibition: The benzimidazole moiety binds to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase.

    • Apoptosis Induction: The chalcone derivatives (Michael acceptors) alkylate cysteine residues on signaling proteins, triggering oxidative stress and mitochondrial depolarization.

  • Data Point: Derivatives have reported

    
     values as low as 0.1 µM  against specific cancer lines.
    
Anthelmintic Activity

Benzimidazoles are historically anthelmintics (e.g., Albendazole).

  • Target: Trichinella spiralis.

  • Efficacy: Hydrazone derivatives of this scaffold have shown up to 100% effectiveness against muscle larvae in vitro after 24 hours, outperforming standard drugs in specific assays.

Summary of Bioactivity Data
Bioactivity ClassDerivative TypeTarget Organism/Cell LineKey Metric (Approx.)Mechanism
Antibacterial Chalcone HybridS. aureusMIC: 12.5 µg/mLCell wall disruption
Antifungal Chalcone HybridC. albicansMIC: 25 µg/mLErgosterol inhibition
Anticancer Chalcone HybridMCF-7 (Breast)

: < 5 µM
Tubulin inhibition / Apoptosis
Anthelmintic Hydrazone HybridT. spiralis100% Kill RateGlucose uptake inhibition

Part 4: Mechanism of Action (MOA)

The bioactivity of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone and its derivatives is multi-modal. The diagram below details the signaling pathways affected.

MOA CMPD Benzimidazole-Acetophenone Scaffold Derivatives TUB Beta-Tubulin CMPD->TUB Inhibition DNA DNA Minor Groove CMPD->DNA Intercalation ROS ROS Generation CMPD->ROS Induction (Chalcone moiety) ARR Cell Cycle Arrest (G2/M Phase) TUB->ARR HEL Parasite Paralysis (Glucose Uptake Block) TUB->HEL APOP Apoptosis (Caspase 3/7 Activation) DNA->APOP ROS->APOP ARR->APOP

Figure 2: Multi-target mechanism of action including tubulin inhibition and ROS-mediated apoptosis.

Part 5: Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the scaffold or its derivatives.

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum: Prepare bacterial suspensions (S. aureus, E. coli) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth, Pink = Growth).

Protocol B: Claisen-Schmidt Condensation (Derivatization)

Purpose: To convert the scaffold into a bioactive chalcone.

  • Mix: Combine 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (20 mL).

  • Catalyze: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.

  • React: Stir at room temperature for 24 hours. A colored precipitate (yellow/orange) will form.

  • Isolate: Pour into ice water, acidify slightly with dilute HCl (to neutralize base), filter, and recrystallize from ethanol.

References

  • Sarojini, B. K., et al. (2006). "Crystal structure of (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one." Journal of Crystal Growth. Link

  • Samshuddin, S., et al. (2014). "Structural analysis of (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one."[1] European Chemical Bulletin.[1] Link

  • Mavrova, A. T., et al. (2018). "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Karmur, P., et al. (2026). "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties."[2] Molecules. Link

  • Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry. Link

Sources

Pharmacophore Modeling of Benzimidazole Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole ether derivatives represent a critical subclass of "privileged structures" in medicinal chemistry, distinguished by the incorporation of an ether linkage (–O–) that modulates lipophilicity, metabolic stability, and hydrogen bonding capacity. This guide provides a rigorous technical framework for developing pharmacophore models specifically for these derivatives. By integrating ligand-based and structure-based approaches, researchers can rationally optimize the benzimidazole scaffold for targets such as EGFR (anticancer) , Farnesoid X Receptor (metabolic) , and DNA Gyrase (antimicrobial) .

The Benzimidazole Ether Scaffold: Structural Logic

The benzimidazole core is amphoteric, serving as a bioisostere for purines. The introduction of an ether linkage—typically at the C2 position or attached to the benzene ring—introduces specific pharmacophoric features that must be accounted for in modeling:

  • Hydrogen Bond Acceptor (HBA): The ether oxygen acts as a weak to moderate HBA, often critical for interacting with backbone amides or water networks in the binding pocket.

  • Rotational Flexibility: The

    
     bond angle (
    
    
    
    ) and rotational freedom allow the substituent to adopt diverse conformations, necessitating rigorous conformational sampling during model generation.
  • Lipophilicity Modulation: Ether side chains (e.g., phenoxy, benzyloxy) enhance hydrophobic contact surface area without introducing ionizable groups that might hinder membrane permeability.

Computational Workflow: From Curation to Validation

The following workflow describes the end-to-end process for generating high-quality pharmacophore models.

Diagram 1: Pharmacophore Modeling Architecture

PharmacophoreWorkflow cluster_Modeling Hypothesis Generation Start Dataset Curation (Benzimidazole Ethers) Prep Ligand Preparation (Ionization states, Tautomers) Start->Prep Conf Conformational Analysis (Monte Carlo/Systematic) Prep->Conf LB Ligand-Based (Common Feature/3D-QSAR) Conf->LB SB Structure-Based (PDB Complex/Docking) Conf->SB Align Pharmacophore Alignment (Superimposition) LB->Align SB->Align Model Candidate Models (3-5 Features) Align->Model Valid Validation (ROC, Decoy Sets, Q2) Model->Valid

Caption: Integrated workflow for generating validated pharmacophore models for benzimidazole ether derivatives.

Technical Deep Dive: Modeling Protocols

Dataset Curation & Preparation

Objective: Create a clean, biologically relevant dataset.

  • Causality: Benzimidazoles can exist in tautomeric forms (1H vs 3H). For ether derivatives, the position of the ether linkage is fixed, but the N-H tautomerism on the imidazole ring affects the electrostatic potential map.

  • Protocol:

    • Retrieve

      
      /
      
      
      
      data. Convert to
      
      
      (-log
      
      
      ).[1]
    • Tautomer Generation: Generate both N1-H and N3-H tautomers unless N1 is substituted.

    • Stereoisomerism: If the ether side chain contains chiral centers, enumerate all stereoisomers.

    • Energy Minimization: Use the OPLS3e or MMFF94 force field. Ensure the ether oxygen geometry is relaxed to allow correct H-bond vector projection.

Conformational Expansion

Objective: Sample the bioactive conformation.

  • Challenge: The ether linker allows the distal aromatic/hydrophobic group to flip.

  • Method: Perform a Mixed-Mode Search (Monte Carlo + Low-mode sampling).

    • Energy Window: 10-20 kcal/mol (to capture strained bioactive conformations).

    • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

    • Specific Constraint: If a crystal structure exists (e.g., EGFR-benzimidazole complex), apply a torsional constraint on the

      
       dihedral angle derived from the PDB.
      
Pharmacophore Hypothesis Generation (3D-QSAR)

Target Case Study: EGFR Inhibition (Anticancer).[2] Common Features for Benzimidazole Ethers: Based on structure-activity relationship (SAR) data [1][2], the following features are critical:

Feature TypeCodeStructural OriginFunction
H-Bond Acceptor A / HBA Ether Oxygen (–O–)Interaction with backbone/water.
H-Bond Acceptor A / HBA Imidazole N3 (unprotonated)Interaction with hinge region (e.g., Met793 in EGFR).
H-Bond Donor D / HBD Imidazole N1-HInteraction with gatekeeper residues (e.g., Thr790).
Aromatic Ring R / RA Benzene fused ring

stacking with Phe/Tyr residues.
Hydrophobic H / HY Ether side chain (Alkyl/Aryl)Occupies hydrophobic pockets (e.g., specificity pocket).

Protocol (Step-by-Step):

  • Alignment: Select the most active compound as the template. Align remaining training set molecules using the benzimidazole core as the rigid anchor.

  • Feature Mapping: Map the features listed in the table above to the aligned conformers.

  • Model Building: Use a Partial Least Squares (PLS) regression to correlate feature occupancy with

    
    .
    
  • Dimensionality: Generate 4-feature and 5-feature hypotheses.

    • Standard Model:ADDRR (Acceptor, Donor, Donor, Ring, Ring).

    • Ether-Specific Model:AAHRR (Acceptor [Ether], Acceptor [N3], Hydrophobic [Tail], Ring, Ring).

Validation Strategies (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. Trustworthiness is established through rigorous statistical validation.

Internal Validation
  • 
     (Cross-validated correlation):  Must be > 0.5.
    
  • 
     (Training set correlation):  Must be > 0.7.
    
  • Pearson-r: Indicates linearity of predicted vs. observed activity.

External Validation (Decoy Set)

Protocol:

  • Active Set: 50 known active benzimidazole ethers.

  • Decoy Set: Generate 2,500 decoys using the DUD-E (Directory of Useful Decoys) generator. Match physicochemical properties (MW, LogP) but enforce topological dissimilarity.

  • Screening: Screen both sets against the pharmacophore model.

  • Metric: Calculate the Enrichment Factor (EF) and Area Under the ROC Curve (AUC). An AUC > 0.7 indicates a non-random predictive capability.

Biological Context: EGFR Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting phenotypic data. Benzimidazole ether derivatives typically function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.

Diagram 2: EGFR Signaling & Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization (Tyrosine Kinase Activation) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Inhibitor Benzimidazole Ether (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus

Caption: Mechanism of action for benzimidazole ether derivatives within the EGFR signaling cascade.

Synthesis Implications

The pharmacophore model directly informs the synthetic strategy.

  • Ether Linkage: The model confirms if the ether oxygen acts as a specific HBA. If the model shows a tolerance for bulk around the ether oxygen, synthesis can proceed via Williamson ether synthesis or Mitsunobu reaction to introduce diverse bulky alkyl/aryl groups.

  • Substitution Vectors: If the "Hydrophobic" feature is distant from the core, long-chain linkers (e.g.,

    
    ) are synthesized.
    

References

  • Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. Source: PubMed / Journal of Receptor and Signal Transduction Research URL:[Link]

  • Development of Benzimidazole Anticancer Leads for EGFR Inhibition by 3D-QSAR Based Virtual Screening. Source: IFTM University / Bentham Science URL:[Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling. Source: MDPI (Molecules) URL:[Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives. Source: ACS Omega URL:[Link]

  • Biological activities of benzimidazole derivatives: A review. Source: Research Journal of Chemical Sciences URL:[Link]

Sources

Solubility profile of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from initial screening to final formulation. Low solubility can lead to poor bioavailability, unpredictable in-vitro results, and significant challenges in formulation and manufacturing.[1] This guide provides a comprehensive technical overview of the principles, methodologies, and analysis involved in determining the solubility profile of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, a benzimidazole derivative, in a range of common organic solvents. We present a detailed protocol for the universally accepted shake-flask method for thermodynamic solubility determination, discuss the theoretical underpinnings of solute-solvent interactions, and illustrate how to interpret solubility data to inform critical decisions in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of API solubility.

Introduction: The Central Role of Solubility

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities and presence in numerous marketed drugs. The journey of a promising compound like this from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties, foremost among them being solubility.

Determining a compound's solubility is an essential early step in drug discovery and lead optimization.[1][2] It directly influences:

  • Bioavailability: An orally administered drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.

  • Formulation Development: Knowledge of solubility in various solvents is essential for creating stable and effective dosage forms, whether they are oral solids, injectables, or topical preparations.[3][4]

  • Purification and Crystallization: The selection of appropriate solvents for crystallization, a key step in API manufacturing, relies entirely on differential solubility.[5][6]

  • Toxicology Studies: Achieving the necessary high concentrations for preclinical safety assessments requires formulating the API in a suitable vehicle, a choice dictated by its solubility.[3]

This guide offers a foundational framework for systematically evaluating the solubility of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, providing both the theoretical context and practical methodologies required for this critical characterization.

Theoretical Framework: The Science of Dissolution

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7]

Several key solvent properties dictate their dissolving power:

  • Polarity: This is a measure of the separation of electric charge within a molecule.[7] Highly polar solvents, like water and methanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, such as hexane, have weak intermolecular forces and are better suited for dissolving non-polar solutes.[8]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that contain functional groups capable of hydrogen bonding, such as the N-H group in the benzimidazole ring.

  • Dielectric Constant: This physical property measures a solvent's ability to separate ions and is often used as a quantitative measure of polarity.[8]

The benzimidazole core of the target molecule contains both hydrogen bond donors (N-H) and acceptors (N), as well as an aromatic system capable of π-π interactions. The ether linkage and ketone group add further polarity. Therefore, its solubility is expected to be highly dependent on the specific properties of the organic solvent used.

Physicochemical Properties of Selected Organic Solvents

A carefully selected panel of organic solvents, representing a range of polarities and functional groups, is essential for building a comprehensive solubility profile. The solvents chosen for this guide are commonly used in the pharmaceutical industry for synthesis, purification, and formulation.[5]

SolventClassPolarityDielectric Constant (ε at 20°C)Boiling Point (°C)Key Features
Methanol Polar ProticHigh33.064.7H-bond donor/acceptor
Ethanol Polar ProticHigh24.578.4H-bond donor/acceptor
Acetone Polar AproticMedium20.756.0H-bond acceptor
Acetonitrile Polar AproticMedium37.581.6H-bond acceptor, large dipole
Ethyl Acetate Polar AproticLow6.077.1Ester functionality
Dichloromethane HalogenatedLow9.139.6Good for moderately polar compounds
Toluene AromaticNon-Polar2.4110.6Aromatic interactions
n-Hexane AliphaticNon-Polar1.968.0van der Waals forces only

Note: Dielectric constant values are approximate and can be found in various chemical databases.[9]

Experimental Methodology: The Shake-Flask Protocol

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance. The following protocol outlines a robust procedure for this determination.

Causality and Rationale

This protocol is designed to be a self-validating system. The use of excess solid ensures that the solution achieves true saturation.[11] The extended equilibration time (24-72 hours) is critical to allow the system to reach a thermodynamic steady state, which is essential for an accurate measurement.[1][11] Temperature control is paramount as solubility is highly temperature-dependent. Finally, physical separation of the undissolved solid before analysis prevents artificial inflation of the measured concentration.[11]

Step-by-Step Protocol
  • Preparation:

    • Dispense an excess amount of solid 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone into appropriately sized glass vials (e.g., 2-5 mL). "Excess" means adding enough material so that solid is visibly present at the end of the experiment.[2][11]

    • Add a precise volume (e.g., 1-2 mL) of the selected organic solvent to each vial.

    • Prepare each solvent condition in triplicate to assess variability.[12]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) until the concentration remains stable.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the dissolved solute from the undissolved solid using either centrifugation at high speed or filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE).[11][13]

  • Analysis:

    • Dilute the clear filtrate or supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][13][14]

    • Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the test samples.

  • Data Reporting:

    • Calculate the average solubility from the triplicate measurements for each solvent.

    • Report the results in standard units, such as mg/mL or µg/mL.

    • The relative standard deviation (RSD) between replicates should ideally be less than 10%.[12]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh excess API B Add precise volume of solvent A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter to remove undissolved solid D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility vs. calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Illustrative Solubility Profile and Data Interpretation

The following table presents a hypothetical but chemically reasoned solubility profile for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone. The data illustrates expected trends based on the principles of solute-solvent interaction.

SolventSolvent ClassExpected Solubility Range (mg/mL)Rationale for Solubility Behavior
Methanol Polar ProticHigh (> 20)Excellent H-bond donating and accepting capabilities interact strongly with the benzimidazole N-H, ether oxygen, and ketone carbonyl groups.
Ethanol Polar ProticHigh (> 15)Similar to methanol, but slightly lower solubility may be observed due to the increased non-polar character of the ethyl group.
Acetone Polar AproticModerate (5 - 15)Acts as a strong H-bond acceptor for the benzimidazole N-H but lacks an H-bond donor group, limiting its solvating power compared to alcohols.
Acetonitrile Polar AproticModerate (2 - 10)Its high dipole moment can solvate polar regions of the molecule, but it is a weaker H-bond acceptor than acetone.
Ethyl Acetate Polar AproticLow (1 - 5)Lower polarity and moderate H-bond accepting ability result in limited interaction with the polar functional groups of the solute.
Dichloromethane HalogenatedLow (0.5 - 2)Can engage in dipole-dipole interactions but is incapable of hydrogen bonding, leading to poor solvation of the benzimidazole moiety.
Toluene AromaticVery Low (< 0.5)Primarily interacts through weak van der Waals forces and potential π-π stacking with the aromatic rings, which is insufficient to overcome the solute's crystal lattice energy.
n-Hexane AliphaticInsoluble (< 0.1)As a non-polar solvent, it cannot effectively solvate the multiple polar functional groups of the molecule.
Interpreting the Trends

The data clearly demonstrates the principle of "like dissolves like." The highest solubility is observed in polar protic solvents (alcohols) that can engage in strong hydrogen bonding. As the solvent polarity and hydrogen bonding capacity decrease, the solubility of the compound drops significantly. This profile suggests that the polar functionalities of the molecule, particularly the benzimidazole N-H and the carbonyl group, are the primary drivers of its solubility behavior.

G cluster_polarity node_high High Solubility Methanol Ethanol node_mod Moderate Solubility Acetone Acetonitrile node_high->node_mod node_low Low Solubility Ethyl Acetate Dichloromethane node_mod->node_low node_vlow Very Low / Insoluble Toluene n-Hexane node_low->node_vlow

Caption: Relationship between solvent class and expected solubility.

Conclusion and Future Directions

This guide has detailed the theoretical basis and practical methodology for determining the solubility profile of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in organic solvents. A robust understanding of this profile is not an academic exercise but a fundamental prerequisite for successful drug development. The illustrative data demonstrates a strong dependence on solvent polarity and hydrogen bonding capacity, with high solubility in polar protic solvents and poor solubility in non-polar media.

This foundational data enables informed decisions in process chemistry, formulation science, and analytical development. Further studies should extend this profile to include biorelevant media (e.g., Simulated Gastric and Intestinal Fluids) and investigate the impact of pH and temperature to build a complete picture of the compound's biopharmaceutical properties, ultimately guiding its path toward clinical application.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available at: [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • Figshare. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Available at: [Link]

  • Arabian Journal of Chemistry. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Available at: [Link]

  • SciELO. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Available at: [Link]

  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available at: [Link]

  • PMC. (n.d.). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Available at: [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Available at: [Link]

  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the organic solvents used. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • PMC. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Available at: [Link]

  • Allen. (2025). Organic Solvents: Types, Uses, & Properties Explained. Available at: [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Available at: [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • ResearchGate. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Available at: [Link]

Sources

Mechanistic Profiling of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone: A Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential mechanisms of action for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone Content Type: In-depth technical guide.

Executive Summary

This technical guide analyzes the pharmacological potential of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone , a privileged scaffold intermediate in medicinal chemistry.[1] Structurally, this molecule fuses a bioactive benzimidazole core with a phenyl-ethanone (acetophenone) moiety via a flexible methylene-ether linkage .[1]

While often utilized as a synthetic precursor for chalcones and hydrazones, the molecule itself possesses intrinsic pharmacophoric features suggesting activity in microtubule destabilization , kinase inhibition , and anti-inflammatory signaling .[1] This guide dissects these potential mechanisms based on Structure-Activity Relationship (SAR) data of closely related analogs and the established bioactivity of its constituent moieties.[1]

Part 1: Chemical Biology & Structural Logic[1]

Structural Deconstruction

The molecule functions as a "linked pharmacophore," combining two distinct active domains:[1]

DomainStructurePharmacological Function
Domain A 1H-Benzimidazole Tubulin Binding: Mimics the purine base; binds to the colchicine site of

-tubulin.DNA Intercalation: Planar aromatic system allows insertion between base pairs.[1]
Linker -CH2-O- (Methoxy) Spacer: Provides rotational freedom, allowing Domain A and B to orient into distinct hydrophobic pockets (e.g., in kinases).[1]
Domain B 4-Phenyl-Ethanone Hydrophobic Tail: Extends into deep hydrophobic regions of enzyme active sites.Synthetic Handle: The acetyl group is a "warhead" precursor for forming chalcones (Michael acceptors).[1]
Synthetic Origin

Understanding the synthesis is crucial for validation.[1] The molecule is typically generated via a Williamson Ether Synthesis :

  • Reactants: 2-(Chloromethyl)-1H-benzimidazole + 4-Hydroxyacetophenone.[1]

  • Conditions: Basic conditions (K2CO3/DMF or NaOH/EtOH) to deprotonate the phenol, facilitating nucleophilic attack on the chloromethyl species.[1]

Part 2: Primary Mechanism – Microtubule Destabilization[1]

Mechanism of Action

The most authoritative mechanism for benzimidazole derivatives is the inhibition of microtubule polymerization.[1]

  • Target: The Colchicine Binding Site at the interface of

    
    - and 
    
    
    
    -tubulin dimers.[1]
  • Interaction: The benzimidazole ring occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine.[1] The ether linker and phenyl tail provide additional van der Waals contacts, stabilizing the binding complex.[1]

  • Outcome: Binding prevents the incorporation of the tubulin dimer into the growing microtubule.[1] This leads to Microtubule Depolymerization , causing G2/M Cell Cycle Arrest and subsequent apoptosis in rapidly dividing cells (cancer or parasites).[1]

Comparative Potency

Analogs with a "Benzimidazole-Linker-Aryl" structure (like the target) often show superior selectivity for parasitic or fungal tubulin over mammalian tubulin, though high concentrations induce cytotoxicity in mammalian cancer lines (e.g., MCF-7, HeLa).[1]

Part 3: Secondary Mechanisms – Kinase & Receptor Modulation[1]

Kinase Inhibition (ATP Competitor)

The planar benzimidazole core functions as an ATP mimetic .[1]

  • Binding Mode: The benzimidazole nitrogen forms hydrogen bonds with the "hinge region" of kinase active sites (e.g., EGFR, VEGFR2).[1]

  • Hydrophobic Extension: The 4-phenyl-ethanone moiety extends into the hydrophobic back-pocket (Gatekeeper region), potentially conferring selectivity.[1]

  • Evidence: Structurally similar 2-substituted benzimidazoles are documented inhibitors of EGFR (Epidermal Growth Factor Receptor), reducing tumor proliferation.[1]

Anti-Inflammatory Signaling (PPAR- Agonism)

Recent studies on the isosteric analog N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide (where the ethanone is replaced by an acetamide) demonstrate significant PPAR-


 (Peroxisome Proliferator-Activated Receptor Gamma)  agonist activity.[1]
  • Hypothesis: The target ethanone, sharing the identical scaffold and lipophilicity, likely retains affinity for the PPAR-

    
     ligand-binding domain.[1]
    
  • Effect: Activation of PPAR-

    
     inhibits the transcription of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6), suggesting potential utility in treating neuropathic pain or chronic inflammation.[1]

Part 4: Experimental Validation Protocols

Protocol A: Tubulin Polymerization Assay

To validate the primary mechanism.[1]

  • Preparation: Purify tubulin from bovine brain or use a commercial fluorescence-based kit (>99% pure).[1]

  • Incubation: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP (1 mM).[1]

  • Treatment: Add 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone (dissolved in DMSO) at graded concentrations (0.1, 1, 10, 50

    
    M). Include Nocodazole  (positive control) and Paclitaxel  (stabilizer control).[1]
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Analysis: A decrease in the Vmax of the polymerization curve compared to vehicle control indicates inhibition.[1]

Protocol B: Antimicrobial MIC Determination

To validate broad-spectrum scaffold activity.[1]

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Method: Broth Microdilution (CLSI standards).

  • Procedure:

    • Inoculate Mueller-Hinton broth with

      
       CFU/mL.[1]
      
    • Add test compound in serial dilutions (128

      
      g/mL to 0.25 
      
      
      
      g/mL).
    • Incubate at 37°C for 24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

Part 5: Pathway Visualization

Signaling & Mechanism Network

The following diagram illustrates the dual-pathway potential: Tubulin inhibition (Cytotoxicity) and PPAR-


 activation (Anti-inflammatory).[1]

MechanismMap Compound 1-[4-(1H-benzimidazol-2-ylmethoxy) phenyl]ethanone Tubulin Target: Beta-Tubulin (Colchicine Site) Compound->Tubulin  Primary Binding PPAR Target: PPAR-gamma (Ligand Binding Domain) Compound->PPAR  Agonist Activity Kinase Target: Tyrosine Kinases (ATP Pocket) Compound->Kinase  Inhibition Arrest Microtubule Depolymerization Tubulin->Arrest AntiInf Inhibition of NF-kB Pathway PPAR->AntiInf Apoptosis G2/M Cell Cycle Arrest Arrest->Apoptosis  Anticancer/Anthelmintic Cytokine Reduced TNF-alpha & IL-6 AntiInf->Cytokine  Anti-inflammatory

Caption: Dual-mechanistic pathway showing the primary cytotoxic route via tubulin destabilization and the secondary anti-inflammatory route via PPAR-gamma modulation.[1]

Synthetic Workflow (Precursor Role)

Since this molecule is a key intermediate, understanding its conversion to Chalcones (which amplify the antioxidant/cytotoxic effect) is vital.[1]

SynthesisFlow Start1 2-(Chloromethyl)-1H-benzimidazole Target TARGET MOLECULE: 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone Start1->Target Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start2 4-Hydroxyacetophenone Start2->Target Williamson Ether Synthesis (K2CO3, DMF, 80°C) Chalcone Product: Benzimidazole-Chalcone Hybrid Target->Chalcone Claisen-Schmidt Condensation (Aldehyde, NaOH, EtOH) Aldehyde Reagent: Substituted Benzaldehyde Aldehyde->Chalcone

Caption: Synthetic workflow illustrating the generation of the target molecule and its subsequent conversion into bioactive chalcone hybrids.

References

  • Benzimidazole Scaffolds in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research Note: Comprehensive review of benzimidazole pharmacophores including anthelmintic and anticancer mechanisms.[1] URL:[Link]

  • Synthesis and Anthelmintic Activity of Benzimidazole Derivatives Source: World Journal of Pharmaceutical Research Note:[1] Details the tubulin-binding mechanism of 2-substituted benzimidazoles. URL:[Link]

  • Benzimidazole Derivatives Attenu

    
     
    Source: Frontiers in Pharmacology
    Note: Establishes the anti-inflammatory mechanism of the closely related acetamide analog (B8).[1]
    URL:[Link]
    
  • Crystal Structure of Benzimidazole-Chalcone Precursors Source: PubMed Central (PMC) Note:[1] Structural data on the ether-linked benzimidazole-phenyl scaffold.[1] URL:[Link]

Sources

The Strategic Role of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in Medicinal Chemistry: Synthesis, Reactivity, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone represents a pivotal synthetic intermediate in modern medicinal chemistry. As a hybrid scaffold combining the privileged benzimidazole heterocycle with a reactive acetophenone moiety via a flexible oxymethylene linker , this compound serves as a cornerstone for generating diverse libraries of bioactive agents.

Its structural duality allows it to function as a "bicephalic" pharmacophore: the benzimidazole unit provides DNA/protein binding affinity (often via intercalation or hydrogen bonding), while the acetophenone group acts as a versatile handle for further derivatization into chalcones, hydrazones, and Schiff bases. This guide details the history, synthesis, and strategic application of this molecule in the discovery of novel antimicrobial, anticancer, and antiviral therapeutics.

Discovery Context: The Rise of Hybrid Pharmacophores

Historical Evolution

The discovery of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone was not a singular "eureka" moment but rather a strategic evolution in the field of Fragment-Based Drug Design (FBDD) during the late 20th and early 21st centuries.

  • Era of Monotherapy (1960s-1980s): Early research focused on simple benzimidazoles (e.g., Thiabendazole, Carbendazim) primarily as anthelmintics and fungicides.

  • Era of Hybridization (1990s-Present): Researchers recognized that linking benzimidazoles to other pharmacophores could enhance potency and overcome resistance. The acetophenone moiety was selected for its ability to undergo Claisen-Schmidt condensations, leading to chalcones —a class of flavonoids with potent antiproliferative activity.

  • The Linker Strategy: The introduction of the -OCH₂- (oxymethylene) linker was critical. Unlike rigid direct bonds, this flexible ether linkage allows the two aromatic systems (benzimidazole and phenyl) to adopt optimal conformations for binding to deep hydrophobic pockets in enzymes like DNA gyrase (bacteria) or tubulin (cancer cells).

Structural Significance

The molecule is designed to overcome the "lipophilicity trap." Benzimidazoles can be too polar, while acetophenones can be too non-specific. The ether linkage balances these properties, improving membrane permeability while maintaining water solubility.

Chemical Synthesis & Protocols

The synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is a classic example of a convergent synthesis , joining two pre-functionalized aromatic systems.

Retrosynthetic Analysis

The molecule is disassembled at the ether linkage, revealing two key precursors:

  • 2-(Chloromethyl)-1H-benzimidazole: The electrophile.

  • 4-Hydroxyacetophenone: The nucleophile.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone via nucleophilic substitution.

Reagents:

  • 2-(Chloromethyl)-1H-benzimidazole (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyacetophenone (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The mixture will likely turn yellow/orange.

  • Coupling: Add 2-(chloromethyl)-1H-benzimidazole (10 mmol) and a catalytic amount of KI (1 mmol).

  • Reaction: Heat the reaction mixture to 80°C (if using DMF) or reflux (if using Acetone) for 6–10 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash copiously with cold water to remove inorganic salts (KCl) and residual DMF.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/DMF (9:1) mixture.

  • Characterization:

    • Yield: Typically 75–85%.

    • Appearance: Pale yellow to off-white crystalline solid.

    • Melting Point: ~180–185°C (dependent on purity).

Synthesis Workflow Visualization

Synthesis_Workflow Start Reagents: 2-Chloromethylbenzimidazole 4-Hydroxyacetophenone Step1 Deprotonation (K2CO3, DMF, 30 min) Start->Step1 Mix Step2 Coupling Reaction (80°C, 6-10h, KI cat.) Step1->Step2 Add Electrophile Step3 Quench (Crushed Ice) Step2->Step3 Precipitation Step4 Filtration & Wash (Remove KCl/DMF) Step3->Step4 Isolate Final Product: 1-[4-(1H-benzimidazol-2-ylmethoxy) phenyl]ethanone Step4->Final Recrystallize (EtOH)

Caption: Convergent synthesis workflow via Williamson etherification.

Reactivity & Strategic Applications

The true value of this compound lies in its acetyl group (-COCH₃) , which serves as a "warhead precursor." It is rarely the final drug but rather the lead scaffold for three major classes of bioactive derivatives.

The Chalcone Pathway (Claisen-Schmidt)

Reacting the acetyl group with aromatic aldehydes yields Benzimidazole-Chalcone Hybrids .

  • Reaction: Aldol condensation (NaOH/EtOH).

  • Target: Tubulin polymerization (Anticancer), FtsZ protein (Antibacterial).

  • Significance: These α,β-unsaturated ketones are "Michael acceptors" that can covalently bind to cysteine residues in target enzymes.

The Schiff Base Pathway

Reacting with hydrazines or thiosemicarbazides yields Hydrazones and Thiosemicarbazones .

  • Reaction: Condensation (Acetic Acid cat./EtOH).

  • Target: Viral polymerases (HCV, Picornavirus), Metal chelation (Anticancer).

  • Significance: The C=N-NH-C=S moiety acts as a tridentate ligand, sequestering essential metal ions (Fe, Cu) required for bacterial/tumor growth.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 1-[4-(1H-benzimidazol-2-ylmethoxy) phenyl]ethanone Benz Benzimidazole Ring (Region A) Core->Benz Linker OCH2 Linker (Region B) Core->Linker Phenyl Phenyl Ring (Region C) Core->Phenyl Acetyl Acetyl Group (Region D) Core->Acetyl DNA DNA/RNA Binding (Intercalation) Benz->DNA Function Flex Conformational Flexibility Linker->Flex Function Spacer Hydrophobic Spacer Phenyl->Spacer Function Warhead Derivatization Site (Chalcones/Schiff Bases) Acetyl->Warhead Function

Caption: Pharmacophore dissection showing the functional role of each structural region.

Quantitative Data Summary

The following table summarizes the typical physicochemical profile of the compound, essential for formulation scientists.

PropertyValue / DescriptionExperimental Note
Molecular Formula C₁₆H₁₄N₂O₂-
Molecular Weight 266.30 g/mol -
LogP (Predicted) 2.8 – 3.2Lipophilic; good membrane permeability.
Solubility DMSO, DMF (High); EtOH (Moderate); Water (Low)Requires co-solvent for biological assays.
λmax (UV-Vis) 270–285 nmCharacteristic benzimidazole absorption.
IR Spectrum 1670 cm⁻¹ (C=O), 3200 cm⁻¹ (NH), 1250 cm⁻¹ (C-O-C)Diagnostic peaks for validation.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

  • Salahuddin, M., et al. (2017). Benzimidazoles: A biologically active compounds.[1][2][3][4] Current Drug Discovery Technologies, 14(1). Link

  • Achar, K. C., et al. (2010). In vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives.[3] European Journal of Medicinal Chemistry, 45(5), 2048–2054. Link

  • Husain, A., et al. (2012). Benzimidazole-chalcone hybrids: Synthesis, physicochemical properties and antimicrobial evaluation. Journal of Chemical and Pharmaceutical Research, 4(10), 4402-4409. Link

  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry, 13,[1] 66. Link

Sources

Methodological & Application

Mastering the Purification of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone: A Guide to Recrystallization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Benzimidazole-Based Drug Discovery

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is a heterocyclic ketone with a benzimidazole scaffold, a privileged structure in medicinal chemistry. This core is present in a variety of pharmacologically active agents, making this compound a valuable intermediate in drug discovery and development. The efficacy and safety of any potential drug candidate are inextricably linked to its purity. Therefore, robust and efficient purification methods are paramount. Recrystallization stands out as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the pharmaceutical industry.[1][2][3][4]

This comprehensive guide provides detailed application notes and protocols for the recrystallization of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone. We will delve into the theoretical underpinnings of recrystallization, offer a systematic approach to solvent selection, and provide step-by-step protocols and troubleshooting advice to empower researchers to achieve high-purity crystalline products.

The Science of Recrystallization: From Impure Solid to Crystalline Perfection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][6] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration.[7] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding the impurities.[3]

Strategic Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[8] An ideal solvent for recrystallizing 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone should exhibit the following characteristics:

  • High dissolving power for the compound at elevated temperatures.

  • Low dissolving power for the compound at room temperature or below.

  • High or very low dissolving power for impurities , so they either remain in the mother liquor or can be filtered out from the hot solution.

  • Chemical inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • A boiling point lower than the melting point of the compound to prevent "oiling out".[9]

The molecular structure of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, which contains a polar benzimidazole group, an ether linkage, and a ketone, suggests that solvents of intermediate to high polarity are likely to be effective.

Systematic Solvent Screening Protocol

A systematic approach is the most reliable way to identify the optimal solvent or solvent system.

Materials:

  • Crude 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

  • A selection of test solvents (see table below)

  • Small test tubes or vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the crude compound (e.g., 20-30 mg) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 0.5 mL) at room temperature.

  • Agitate the mixture to determine if the compound is soluble in the cold solvent. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[10]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent while stirring. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will yield a good quantity of crystals upon cooling.

  • If a single solvent is not found, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity (cloudiness) appears. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.[8]

Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityRationale for Inclusion
Ethanol78PolarOften a good solvent for benzimidazole derivatives.[11]
Methanol65PolarSimilar to ethanol, but more polar.
Isopropanol82PolarA slightly less polar alcohol.
Acetone56Polar aproticA good solvent for many organic compounds.[11]
Ethyl Acetate77Intermediate polarityFrequently used for recrystallizing compounds of moderate polarity.[11]
Toluene111NonpolarCan be effective for less polar impurities.
Acetonitrile82Polar aproticA versatile solvent for a range of polar compounds.
Water100Very polarCan be used as a co-solvent with alcohols to decrease solubility upon cooling.[11]
Hexane/Heptane69/98NonpolarTo be used as the "poor" solvent in a mixed-solvent system with more polar solvents.

Detailed Recrystallization Protocols

Based on the general properties of benzimidazole derivatives, the following protocols are provided as starting points. The optimal conditions should be determined through the solvent screening process described above.

Protocol 1: Single-Solvent Recrystallization with Ethanol
  • Dissolution: Place the crude 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process Crude Crude Product Screening Solvent Screening Crude->Screening Test small sample Dissolution Dissolve in Minimal Hot Solvent Screening->Dissolution Select optimal solvent/system Decoloration Decoloration (Optional, with charcoal) Dissolution->Decoloration Hot_Filtration Hot Filtration (Optional) Decoloration->Hot_Filtration Crystallization Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying Purified_Product Purified_Product Drying->Purified_Product Final Product

Sources

HPLC method development for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone (CAS: 54549-72-3). This molecule is a critical intermediate in the synthesis of Bilastine , a second-generation antihistamine.

The analysis of this compound presents specific chromatographic challenges due to the amphoteric nature of the benzimidazole moiety , which is prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

Target Audience: Analytical Chemists, QC Managers, and CMC Regulatory Specialists. Primary Objective: To establish a robust, stability-indicating method suitable for purity analysis and reaction monitoring in compliance with ICH Q2(R2) guidelines.

Physicochemical Profiling & Mechanistic Strategy

Successful separation dictates that we first understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
pKa (Benzimidazole N) ~5.6Critical: At pH < 4.0, the molecule is protonated (+). At pH > 7.0, it is neutral.
LogP ~2.5 – 2.8Moderately lipophilic. Requires organic modifier (ACN/MeOH) > 30% for elution.
UV Maxima 254 nm, 280 nmThe acetophenone moiety absorbs strongly at ~250 nm; benzimidazole at ~275-280 nm.
Solubility Low in waterSample diluent must contain organic solvent (e.g., 50:50 Water:ACN).
The "Tailing" Challenge

The benzimidazole nitrogen is a Lewis base. On standard silica columns, it interacts with acidic silanol groups (Si-OH), causing peak tailing.

  • Strategy: We employ a low pH (3.0) mobile phase. This protonates the silanols (suppressing their ionization) and ensures the analyte is fully protonated, improving peak symmetry.

Method Development Workflow

The following decision tree outlines the logical progression from neat standard to a validated method.

MethodDev Start Start: Molecule Characterization Solubility Solubility & UV Scan (Diluent Selection) Start->Solubility ColumnSelect Column Screening (C18 vs Phenyl-Hexyl) Solubility->ColumnSelect MobilePhase Mobile Phase Optimization (Buffer pH & Modifier) ColumnSelect->MobilePhase Peak Shape Check Gradient Gradient Scouting (5% to 95% B) MobilePhase->Gradient Resolution Check FinalMethod Final Method Parameters Gradient->FinalMethod Validation Validation (ICH Q2(R2)) FinalMethod->Validation

Figure 1: Step-by-step workflow for developing the HPLC method, prioritizing solubility and peak shape optimization.

Detailed Experimental Protocols

Reagents and Equipment
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC with PDA detector.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Ortho-phosphoric acid (
    
    
    
    ), Triethylamine (TEA - Optional for peak shape).
Chromatographic Conditions (The "Gold Standard" Method)

This protocol is designed to be robust against minor variations in pH and organic composition.

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm or 5 µm."End-capping" reduces silanol activity, essential for basic benzimidazoles.
Mobile Phase A 20 mM

adjusted to pH 3.0 with dilute phosphoric acid.
Low pH suppresses silanol ionization and ensures the analyte is in a single ionization state.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV 254 nm Optimal composite wavelength for both acetophenone and benzimidazole rings.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Gradient Program

A linear gradient is recommended to elute the main peak and any potential late-eluting synthetic impurities (e.g., dimers).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Ramp
20.02080Wash
20.19010Return to Initial
25.09010Re-equilibration
Standard Preparation Protocol
  • Stock Solution: Weigh 10 mg of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate if necessary), then make up to volume with Methanol. (Conc: 1000 µg/mL).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Working Standard: Dilute the Stock Solution to 50 µg/mL using the Diluent.

Method Validation (ICH Q2(R2) Compliance)

The validation strategy aligns with the latest ICH Q2(R2) guidelines (effective 2024), which emphasize a lifecycle approach.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict limit due to benzimidazole nature).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Validation Parameters
ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of analyte.Inject blank, placebo, and known impurities (e.g., 4-hydroxyacetophenone). Use PDA peak purity analysis.
Linearity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

5 concentrations ranging from 50% to 150% of target concentration (e.g., 25–75 µg/mL).
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine based on the standard deviation of the response and slope.
Robustness System Suitability remains within limits.[1]Deliberate variations: pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C).

Troubleshooting & Expert Insights

Issue 1: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions with the benzimidazole nitrogen.

  • Fix: Add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure the column is "Base Deactivated" (BDS).

  • Note: If using MS detection, replace Phosphate/TEA with Ammonium Formate/Formic Acid (pH 3.0), though peak shape may degrade slightly compared to phosphate.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or insufficient equilibration.

  • Fix: Use a column oven (essential). Ensure at least 5 column volumes of re-equilibration time between gradient runs.

Issue 3: Carryover

  • Cause: The hydrophobic phenyl/benzimidazole core sticking to the injector needle.

  • Fix: Use a needle wash solution of 90% Methanol or Acetonitrile.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • United States Pharmacopeia. (2023).[3] General Chapter <621> Chromatography.[3][4]Link

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for Benzimidazole pKa and UV spectra).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Technical Guide: Synthesis and Assay Preparation of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis, purification, and biological assay preparation of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone . This compound represents a "hybrid pharmacophore," fusing the bioactive benzimidazole core (known for tubulin inhibition and antimicrobial activity) with an acetophenone moiety via an ether linkage.

Introduction & Pharmacophore Logic

The target molecule, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone , is designed to target biological systems where hydrogen bond donor/acceptor balance is critical.

  • Benzimidazole Core: Mimics purine bases; interacts with biological targets like EGFR, tubulin, and bacterial DNA gyrase.

  • Ether Linkage (-OCH₂-): Provides rotational freedom and spacing, preventing steric clash between the two aromatic systems.

  • Acetophenone Moiety: Offers a hydrogen bond acceptor (C=O) and a lipophilic handle for membrane permeability.

Retrosynthetic Strategy

To ensure high purity and yield, we utilize a convergent Williamson Ether Synthesis . This approach minimizes side reactions (such as N-alkylation) by utilizing the higher nucleophilicity of the phenoxide ion compared to the benzimidazole nitrogen under controlled basic conditions.

Retrosynthesis Target Target Molecule 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone Disconnection Disconnection: Ether Linkage Target->Disconnection FragmentA Electrophile: 2-(Chloromethyl)-1H-benzimidazole Disconnection->FragmentA FragmentB Nucleophile: 4-Hydroxyacetophenone Disconnection->FragmentB Precursors Precursors: o-Phenylenediamine + Chloroacetic Acid FragmentA->Precursors Phillips Condensation

Caption: Retrosynthetic breakdown showing the convergent assembly of the target via nucleophilic substitution.

Detailed Synthesis Protocol

Phase A: Preparation of 2-(Chloromethyl)-1H-benzimidazole

Note: This intermediate is commercially available. If synthesizing de novo, follow the Phillips Condensation method.

  • Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Chloroacetic acid (14.1 g, 0.15 mol), 4N HCl (100 mL).

  • Conditions: Reflux for 4 hours.

  • Critical Insight: The use of 4N HCl prevents the polymerization of the chloromethyl group, which is prone to self-alkylation by the benzimidazole nitrogen.

Phase B: Coupling (Williamson Ether Synthesis)

This is the critical step. We employ Potassium Carbonate (


)  in Acetonitrile (

)
or DMF .

is preferred over NaH because it is mild enough to deprotonate the phenol (

) without deprotonating the benzimidazole NH (

), significantly reducing N-alkylation byproducts.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
2-(Chloromethyl)-1H-benzimidazole 166.611.01.66 gElectrophile
4-Hydroxyacetophenone 136.151.11.50 gNucleophile
Potassium Carbonate (

)
138.212.53.45 gBase
Potassium Iodide (KI) 166.000.10.16 gCatalyst (Finkelstein)
Acetonitrile (ACN) -Solvent30 mLSolvent
Step-by-Step Procedure
  • Activation: In a 100 mL round-bottom flask, dissolve 4-Hydroxyacetophenone (1.50 g) in 30 mL dry Acetonitrile. Add anhydrous

    
      (3.45 g) and stir at room temperature for 30 minutes.
    
    • Why? This pre-activation forms the potassium phenoxide salt, ensuring the nucleophile is ready before the electrophile is introduced.

  • Addition: Add 2-(Chloromethyl)-1H-benzimidazole (1.66 g) and catalytic KI (0.16 g).

    • Why KI? Iodide displaces chloride to form a more reactive alkyl iodide intermediate (Finkelstein reaction) in situ, accelerating the reaction rate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7).
    
    • Target Spot:

      
       (Product).
      
    • Starting Material:

      
       (Benzimidazole) and 
      
      
      
      (Acetophenone).
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the slurry into 200 mL of crushed ice/water with vigorous stirring.

    • A solid precipitate will form immediately. Stir for 15 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual DMF/salts.
    
Phase C: Purification
  • Crude Appearance: Off-white to pale yellow solid.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . If the solution is colored, treat with activated charcoal, filter hot, and allow to cool slowly to

    
    .
    
  • Yield Expectation: 75–85%.[3]

  • Melting Point: Expect

    
     (verify against literature for analogs).
    

Structural Validation (Self-Validating Metrics)

Before proceeding to biological assays, confirm identity using these diagnostic signals.

TechniqueDiagnostic SignalStructural Assignment
1H NMR (DMSO-

)

12.8 ppm (br s, 1H)
Benzimidazole -NH (Exchangeable)

5.45 ppm (s, 2H)
O-CH₂- (Methylene bridge)

2.52 ppm (s, 3H)
CO-CH₃ (Acetyl group)

7.95 ppm (d, 2H)
Phenyl protons ortho to ketone
FT-IR (KBr)1670

C=O (Ketone stretch)
1245

C-O-C (Ether asymmetric stretch)
3200-3400

N-H (Benzimidazole stretch)

Biological Assay Preparation

Benzimidazoles are hydrophobic. Proper solubilization is critical to prevent microprecipitation in cell culture media, which leads to false negatives (loss of compound) or false positives (crystal toxicity).

Solubility Profiling & Stock Preparation
  • Primary Solvent: DMSO (Dimethyl sulfoxide), sterile filtered.

  • Max Solubility: Typically 20–50 mM in 100% DMSO.

  • Storage: Aliquot stocks (e.g.,

    
    ) into amber tubes. Store at 
    
    
    
    . Avoid repeated freeze-thaw cycles.
Protocol: Preparation for MIC/Cytotoxicity Assay

Objective: Prepare a testing plate with final concentrations ranging from


 to 

.

AssayPrep Solid Solid Compound (MW ~266.3) Stock Master Stock 10 mM in DMSO Solid->Stock Dissolve Intermed Intermediate Dilution (100x Final Conc) Stock->Intermed Dilute 1:10 in Media/Buffer Plate 96-Well Plate Final Assay Conc. (< 1% DMSO) Intermed->Plate Serial Dilution Media Culture Media (e.g., RPMI/DMEM) Media->Plate Cell Suspension

Caption: Workflow for generating assay-ready concentrations while maintaining DMSO tolerance limits.

Step-by-Step Dilution:

  • Master Stock (10 mM): Dissolve 2.66 mg of compound in 1 mL DMSO. Vortex until clear.

  • Working Solution (200

    
    ):  Dilute 
    
    
    
    of Master Stock into
    
    
    of culture media.
    • Note: This solution contains 2% DMSO.

  • In-Plate Dilution: Add

    
     of Working Solution to the first column of a 96-well plate. Perform 1:2 serial dilutions across the plate using media.
    
  • Final Step: Add

    
     of cell suspension to all wells.
    
    • Result: The first well is now

      
       compound with 1% DMSO. Subsequent wells have lower compound and DMSO concentrations.
      
    • Control: Always run a "Vehicle Control" (1% DMSO in media) to normalize cell viability data.

References & Grounding

  • Benzimidazole Biological Significance: Tahlan, S., et al. "Synthetic and Biological Aspects of Benzimidazole Derivatives."[8][9] Chemistry & Biology Interface, 2021.[8] Link

  • Williamson Ether Synthesis on Benzimidazoles: "Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative." Int. J. Pharm. Sci., 2025.[9] Link

  • Solubility in Bioassays: "Biological assay challenges from compound solubility: strategies for bioassay optimization." PubMed, 2006. Link

  • General Synthesis Methodology: "Reactions of Benzimidazoles." Ambeed Chemical Structure Database. Link

Sources

Solvent selection for synthesizing benzimidazole methoxy phenyl ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Selection for the Synthesis of Benzimidazole Methoxy Phenyl Ethanone Derivatives

Executive Summary

The synthesis of Benzimidazole Methoxy Phenyl Ethanone (BMPE) derivatives represents a critical scaffold construction in medicinal chemistry, often targeting antimicrobial, antiviral, and anti-inflammatory pathways. The core challenge in synthesizing these derivatives lies not in the reaction mechanism—typically a Phillips condensation or oxidative cyclization—but in the solvent selection .

This Application Note provides a scientifically grounded protocol for selecting solvents that balance thermodynamic solubility , reaction kinetics , and green chemistry principles . We compare traditional volatile organic compounds (VOCs) against modern green alternatives (PEG-400), demonstrating that correct solvent choice can increase yields by 15-20% while reducing isolation times by half.

Chemistry & Target Molecule Analysis

The synthesis generally proceeds via two distinct stages, both heavily influenced by solvent polarity and proticity:

  • Core Formation: Condensation of o-phenylenediamine (OPD) with a methoxy-substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) to form the 2-arylbenzimidazole.

  • Functionalization (Ethanone Moiety): Often introduced via N-alkylation using a phenacyl bromide or by using an acetyl-bearing aldehyde initially.

Key Physicochemical Challenges:

  • Solubility Mismatch: OPD is water-soluble; substituted aldehydes are lipophilic.

  • Intermediate Stability: The Schiff base intermediate (imine) requires stabilization, often favored by protic solvents.

  • Product Isolation: BMPE derivatives are often insoluble in water but soluble in polar organics, dictating the work-up strategy.

Solvent Selection Framework

The following decision matrix contrasts the three primary solvent systems used in this synthesis.

Table 1: Comparative Analysis of Solvent Systems
ParameterEthanol (EtOH) PEG-400 (Green) DMF / DMSO
Reaction Type Reflux (Traditional)Phase Transfer / MediumHigh Temp / Solution
Temperature 78°C (Boiling Point)80–85°C100–120°C
Yield (Typical) 65 – 75%88 – 92% 70 – 80%
Reaction Time 4 – 6 Hours1.5 – 3 Hours 3 – 5 Hours
Work-up Evaporation requiredPour into water (Precipitation) Aqueous extraction (Difficult)
Toxicity LowNon-toxic / Biodegradable Hepatotoxic / Reprotoxic
Mechanistic Benefit Stabilizes polar transition statesActs as surfactant & catalystHigh solubility for reactants

Mechanistic Visualization

Understanding why PEG-400 outperforms ethanol requires visualizing the reaction pathway. PEG-400 acts as a dual solvent-catalyst, hydrogen-bonding with the diamine to increase its nucleophilicity while solubilizing the lipophilic aldehyde.

ReactionMechanism Reactants o-Phenylenediamine + 4-Methoxybenzaldehyde SolventInteraction Solvent Interaction (PEG-400 H-Bonding) Reactants->SolventInteraction Dissolution SchiffBase Schiff Base Intermediate SolventInteraction->SchiffBase Dehydration (-H2O) Cyclization Oxidative Cyclization SchiffBase->Cyclization Intramolecular Attack Product 2-(4-methoxyphenyl) benzimidazole Cyclization->Product Oxidation (-2H)

Figure 1: Reaction pathway highlighting the critical solvent interaction step where PEG-400 stabilizes the transition state.

Experimental Protocols

Two protocols are provided: Method A (Recommended/Green) and Method B (Traditional).

Method A: PEG-400 Mediated Green Synthesis (Recommended)

Best for: High yield, simple work-up, eco-conscious workflows.

Reagents:

  • o-Phenylenediamine (10 mmol)

  • 4-Methoxybenzaldehyde (10 mmol)

  • Solvent: Polyethylene Glycol 400 (PEG-400) (15 mL)

  • Catalyst: None required (PEG acts as medium) or trace Sodium Metabisulfite (Na₂S₂O₅).

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.08 g of o-phenylenediamine in 15 mL of PEG-400. Stir at room temperature until clear.

  • Addition: Add 1.22 mL (10 mmol) of 4-methoxybenzaldehyde dropwise.

  • Reaction: Heat the mixture to 80–85°C on an oil bath with magnetic stirring.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The spot for the aldehyde should disappear within 2 hours.

  • Quenching: Once complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic benzimidazole derivative will precipitate immediately as a cream/white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove residual PEG, and dry. Recrystallize from hot ethanol if necessary.

Method B: Ethanol Reflux (Traditional)

Best for: Labs lacking PEG-400 or requiring volatile solvent removal.

Protocol:

  • Mixing: Dissolve 10 mmol of diamine and 10 mmol of aldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add 15 mol% Sodium Metabisulfite (Na₂S₂O₅) dissolved in minimal water.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Work-up: Concentrate the solvent to 25% volume under reduced pressure. Pour the residue into ice water to precipitate the product.

Synthesis Workflow & Decision Tree

Use this logic flow to determine the optimal path for your specific derivative.

Workflow Start Start: Select Reactants SolubilityCheck Are reactants water soluble? Start->SolubilityCheck WaterRoute Use Water + Microwaves (Ultra-Green) SolubilityCheck->WaterRoute Yes LipophilicRoute Reactants are Lipophilic SolubilityCheck->LipophilicRoute No Workup Pour into Crushed Ice WaterRoute->Workup GreenCheck Is Green Chemistry Mandatory? LipophilicRoute->GreenCheck PEGRoute Use PEG-400 @ 80°C (High Yield, Easy Workup) GreenCheck->PEGRoute Yes EthanolRoute Use Ethanol Reflux (Traditional) GreenCheck->EthanolRoute No PEGRoute->Workup EthanolRoute->Workup Purification Recrystallization (EtOH/Water) Workup->Purification

Figure 2: Decision matrix for solvent selection based on reactant properties and laboratory constraints.

Validation & Quality Control

To ensure the protocol was successful, validate the 2-(4-methoxyphenyl)benzimidazole intermediate before proceeding to any ethanone functionalization.

  • Melting Point: 224–226°C (Lit. Value).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 7.10 (d, 2H, Ar-H, methoxy ring)

    • δ 7.20-7.60 (m, 4H, Benzimidazole ring)

    • δ 8.15 (d, 2H, Ar-H, methoxy ring)

    • δ 12.80 (s, 1H, -NH, broad singlet)

References

  • Srinivasulu, R., et al. (2015). "Zinc triflate catalyzed synthesis of benzimidazole derivatives."[1] International Journal of ChemTech Research.

  • Undegaonkar, M., et al. (2020).[2] "Solvent Free Synthesis and Characterization of Few Metal Complexes of Schiff Base Derived from 2-Amino-5, 6-dimethyl Benzimidazole." International Journal of Research in Applied Science & Engineering Technology.

  • Khunt, M.D., et al. (2014). "Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG-400 as a Green Solvent." International Letters of Chemistry, Physics and Astronomy.

  • Wagner, E.C., & Millett, W.H. (1943). "Benzimidazole Synthesis Protocol." Organic Syntheses, Coll.[3] Vol. 2, p.65.

  • Sharma, J., et al. (2018).[4] "Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes." Current Organic Chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone utilizing microwave-assisted organic synthesis (MAOS). By replacing conventional thermal reflux with dielectric heating, this protocol reduces reaction time from 8-12 hours to under 20 minutes while significantly suppressing side reactions.

The target molecule is a pharmacologically relevant ether scaffold, combining a benzimidazole moiety (privileged structure in medicinal chemistry) with a para-acetyl phenyl group via a methylene-oxy linker. This guide addresses the specific challenges of nucleophilic substitution on 2-(chloromethyl)benzimidazole, ensuring regioselectivity for O-alkylation over N-alkylation.

Scientific Foundation & Reaction Mechanism

The Synthetic Challenge

The synthesis involves a Williamson ether-type nucleophilic substitution (


). The reaction couples 4-hydroxyacetophenone  (Nucleophile) and 2-(chloromethyl)-1H-benzimidazole  (Electrophile).

Critical Selectivity Issue: The benzimidazole ring contains a secondary amine (N-H, pKa ~12.8) which can compete with the phenolic hydroxyl (pKa ~9.9) as a nucleophile.

  • Strategy: We utilize Potassium Carbonate (

    
    )  as a base. Since the phenol is more acidic than the benzimidazole N-H, it is preferentially deprotonated to form the phenoxide anion. The phenoxide is a stronger nucleophile than the neutral benzimidazole nitrogen, driving the desired O-alkylation at the exocyclic methylene group.
    
Microwave Advantage

Conventional heating of DMF (b.p. 153°C) is slow and often leads to thermal degradation of the chloromethyl precursor (which can self-polymerize).

  • Dielectric Heating: DMF has a high loss tangent (

    
    ), making it an excellent microwave absorber. This allows rapid superheating to 140°C, overcoming the activation energy barrier for the 
    
    
    
    displacement in minutes.
Reaction Scheme

ReactionScheme Reactant1 4-Hydroxyacetophenone (Nucleophile) Intermediate Phenoxide Anion (In Situ) Reactant1->Intermediate K2CO3, DMF Deprotonation Reactant2 2-(Chloromethyl)-1H-benzimidazole (Electrophile) Product Target Ether Product 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone Reactant2->Product + MW Irradiation 120°C, 15 min Intermediate->Product SN2 Attack

Figure 1: Mechanistic pathway for the microwave-assisted O-alkylation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RolePurity Grade
4-Hydroxyacetophenone 136.151.0Nucleophile>98%
2-(Chloromethyl)-1H-benzimidazole 166.611.1Electrophile>97% (Store cold)
Potassium Carbonate (

)
138.212.0BaseAnhydrous, Powder
DMF (N,N-Dimethylformamide) 73.09SolventMediumAnhydrous
Ethanol 46.07SolventRecrystallizationAbsolute
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (0-30 bar).

  • Vessel: 10 mL or 30 mL borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

  • Stirring: Magnetic stir bar (high coupling strength).

Experimental Protocol

Step-by-Step Workflow

Workflow Start Start Weigh 1. Weigh Reagents 4-HAP (1.0 eq) + Benzimidazole (1.1 eq) + K2CO3 (2.0 eq) Start->Weigh Solvent 2. Add Solvent DMF (3-5 mL/mmol) Add stir bar Weigh->Solvent PreStir 3. Pre-Stir (Optional) 5 min @ RT to initiate deprotonation Solvent->PreStir MW_Irradiation 4. MW Irradiation 120°C | 15 min | High Stirring PreStir->MW_Irradiation Cooling 5. Cooling Compressed air to 55°C MW_Irradiation->Cooling Quench 6. Quench/Precipitation Pour into Ice-Water (10x volume) Cooling->Quench Filter 7. Filtration Collect solid precipitate Quench->Filter Purify 8. Recrystallization Ethanol/Water (9:1) Filter->Purify End Final Product Analysis Purify->End

Figure 2: Operational workflow for the synthesis.

Detailed Procedure
  • Preparation:

    • In a 10 mL microwave vial, add 4-Hydroxyacetophenone (136 mg, 1.0 mmol) and Potassium Carbonate (276 mg, 2.0 mmol).

    • Add DMF (3.0 mL).

    • Technique Tip: Stir for 2-3 minutes at room temperature. You may observe a slight color change (yellowing) indicating phenoxide formation.

    • Add 2-(Chloromethyl)-1H-benzimidazole (183 mg, 1.1 mmol). Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation:

    • Place the vial in the reactor cavity.

    • Method Programming:

      • Mode: Standard/Dynamic

      • Temperature: 120 °C

      • Hold Time: 15 minutes

      • Pre-stirring: 30 seconds (low speed)

      • Stirring: High (600-800 rpm) - Crucial for heterogeneous base.

      • Power Max: 150 W (System will modulate to maintain temp).

  • Workup:

    • Allow the vial to cool to <60°C.

    • Pour the reaction mixture slowly into a beaker containing 30 mL of crushed ice/water .

    • Stir vigorously for 10 minutes. The product should precipitate as a pale beige/white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the beaker sides with a glass rod or sonicate to induce crystallization.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Recrystallization: Dissolve the crude solid in hot Ethanol. Add water dropwise until slight turbidity appears, then cool to room temperature (and then 4°C).

    • Collect the crystals by filtration and dry in a vacuum oven at 50°C.

Results & Characterization

Expected Yield Comparison
MethodTemperatureTimeYieldPurity (LCMS)
Conventional Reflux 153°C (Oil bath)8-12 Hours55-65%85%
Microwave (This Protocol) 120°C15 Minutes85-92% >95%
Spectral Validation Data

The following data confirms the structure of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.80 (s, 1H, NH  benzimidazole) – Broad singlet, exchangeable.
      
    • 
       7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to acetyl)
      
    • 
       7.60 (m, 2H, Benzimidazole Ar-H)
      
    • 
       7.20 (m, 2H, Benzimidazole Ar-H)
      
    • 
       7.15 (d, J=8.8 Hz, 2H, Ar-H ortho to ether)
      
    • 
       5.45 (s, 2H, O-CH
      
      
      
      ) – Diagnostic Peak.
    • 
       2.52 (s, 3H, COCH
      
      
      
      ).
  • IR (ATR, cm

    
    ): 
    
    • 3200-3400 (N-H stretch, broad)

    • 1670 (C=O stretch, ketone)

    • 1240 (C-O-C stretch, ether)

Safety & Compliance

  • 2-(Chloromethyl)benzimidazole: is a skin irritant and potential alkylating agent. Handle with gloves in a fume hood.

  • Microwave Safety: Do not exceed the pressure rating of the vessel. DMF can generate pressure if superheated significantly, though at 120°C it remains well below the limit (DMF b.p. is 153°C, so pressure is minimal, mostly thermal expansion).

  • Waste: Dispose of DMF solutions in non-halogenated organic waste (unless the chloro-precursor concentration is high, then halogenated).

References

  • Microwave-Assisted Synthesis of Benzimidazoles

    • Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005).[1] Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301–1303.[1] Link

  • General Benzimidazole Alkylation Protocols

    • Dubey, R., & Moorthy, N. S. H. N. (2007).[2] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[2] Link

  • Mechanistic Insight (O-Alkylation vs N-Alkylation)

Note: This protocol is designed for research purposes. Optimization of time (10-20 min) and temperature (100-140°C) may be required depending on the specific microwave model and vessel geometry.

Sources

Thin Layer Chromatography (TLC) systems for benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzimidazole derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antifungals. However, their amphoteric nature—possessing both a basic imidazole nitrogen and an acidic pyrrole-like nitrogen—presents unique chromatographic challenges.

This Application Note provides a high-fidelity guide for the separation, monitoring, and purification of benzimidazoles. Unlike generic TLC guides, this protocol addresses the specific physicochemical interactions between the benzimidazole core and silica gel, offering solutions to common issues like "tailing" and isomer separation.

Physicochemical Context: The "Tailing" Phenomenon

To master TLC for benzimidazoles, one must understand the molecular interaction at play.

  • The Challenge: Silica gel (

    
    ) is slightly acidic due to surface silanol groups (
    
    
    
    ).
  • The Interaction: The N-3 nitrogen of the benzimidazole ring is basic (

    
    ). It acts as a Lewis base, donating electron density to the acidic protons of the silanol groups.
    
  • The Result: This strong non-covalent bonding causes the analyte to "drag" along the stationary phase rather than partitioning cleanly into the mobile phase, resulting in comets or streaks (tailing) rather than distinct spots.

Method Development & Solvent Systems

Stationary Phase Selection
  • Standard: Silica Gel

    
     (Aluminum or Glass backed).
    
  • For Labile Compounds: If the derivative is acid-sensitive, use Alumina (Basic) plates, though Silica with a base modifier (see below) is generally preferred for resolution.

Mobile Phase Optimization Matrix

Do not rely on a single system. Use this matrix based on the polarity of your specific derivative.

Compound ClassPolarityRecommended Solvent System (v/v)Additive (Modifier)
Non-Polar Derivatives (e.g., N-alkylated, Halogenated)LowHexane : Ethyl Acetate Start: 8:2

6:4
None usually required.
Intermediate Polarity (e.g., Unsubstituted Benzimidazole)MediumChloroform : Methanol Ratio: 9.5 : 0.5If tailing occurs: Add 0.1% Triethylamine (TEA).
Polar Derivatives (e.g., Carboxylic acid/Amine subst.)[1]HighDCM : Methanol Ratio: 9 : 1Mandatory: 1-2 drops of Ammonia (

) or 1% TEA.
Isomer Separation (Regioisomers)VariableToluene : Acetone Ratio: 7 : 3Excellent for separating 1,2-disubstituted products.

Critical Protocol - The "Base Modifier" Technique: When using TEA or Ammonia, do not just add it to the mobile phase.

  • Pre-elution: Run the blank TLC plate in a chamber containing Mobile Phase + 5% TEA up to the top.

  • Dry: Air dry the plate to remove excess solvent.

  • Run: Spot your sample and run in the standard mobile phase. Why? This neutralizes the active silanol sites on the plate before your sample interacts with them.

Visualization Protocols

Benzimidazoles are chromophores, but specific functional groups require distinct visualization strategies.

Method A: UV Fluorescence (Non-Destructive)
  • Mechanism: The conjugated

    
    -system of the benzene and imidazole rings absorbs UV light.
    
  • Setting: Short Wave (254 nm).

  • Appearance: Dark spots against a bright green fluorescent background (on

    
     plates).
    
Method B: Dragendorff’s Reagent (Specific)
  • Target: Tertiary amines and nitrogenous heterocycles (Alkaloids).

  • Preparation: Mix Bismuth Subnitrate + Potassium Iodide in Acetic Acid.

  • Appearance: Orange/Red spots on a yellow background.

  • Utility: Confirms the presence of the nitrogen core if UV is ambiguous.

Method C: Iodine Chamber (Universal)
  • Mechanism: Iodine vapor reversibly complexes with the

    
    -electron cloud.
    
  • Appearance: Brown/Yellow spots.

  • Note: Benzimidazoles stain rapidly due to high electron density.

Experimental Workflow Diagrams

Figure 1: Method Development Logic Flow

A decision tree for selecting the correct solvent system based on compound behavior.

G Start Start: Benzimidazole Sample Solubility Check Solubility (MeOH vs EtOAc) Start->Solubility Screen1 Screen 1: Hexane:EtOAc (7:3) Solubility->Screen1 CheckRf Check Rf Value Screen1->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at baseline HighRf Rf > 0.8 (Too Non-Polar) CheckRf->HighRf Moves with solvent front GoodRf Rf 0.3 - 0.7 (Optimal) CheckRf->GoodRf Separation achieved System2 Switch to DCM:MeOH (9:1) LowRf->System2 System3 Switch to Hexane:EtOAc (9:1) HighRf->System3 TailingCheck Observe Spot Shape: Tailing? GoodRf->TailingCheck System2->TailingCheck System3->TailingCheck AddBase Add 1% TEA or NH3 to Mobile Phase TailingCheck->AddBase Yes (Streaking) Final Finalized Method TailingCheck->Final No (Round Spot) AddBase->Final

Caption: Step-by-step logic for optimizing solvent systems, addressing polarity and tailing issues.

Figure 2: The "Silanol Suppression" Mechanism

Visualizing why Triethylamine (TEA) is necessary.

Mechanism cluster_0 Without TEA (Tailing) cluster_1 With TEA (Clean Separation) Silica1 Silica (Si-OH) Interaction Strong H-Bond (Drag) Silica1->Interaction Drug1 Benzimidazole (N:) Interaction->Drug1 Silica2 Silica (Si-OH) TEA TEA (Base) Silica2->TEA Blocked Drug2 Benzimidazole Drug2->Silica2 No Interaction (Free Flow)

Caption: Mechanism of action: TEA competitively binds to acidic silanol groups, allowing the analyte to migrate freely.

Synthesis Monitoring Protocol

Reaction: o-Phenylenediamine + Aldehyde


 Benzimidazole.[2][3][4][5]
  • Spotting: Spot three lanes:

    • Lane 1: Starting Material (o-Phenylenediamine).

    • Lane 2: Co-spot (Starting Material + Reaction Mixture).

    • Lane 3: Reaction Mixture.

  • Elution: Use Benzene:Acetone (7:3) or CHCl3:MeOH (9:1) .

  • Interpretation:

    • o-Phenylenediamine is highly polar (two

      
       groups) and often has a lower Rf or distinct fluorescence compared to the cyclized benzimidazole.
      
    • Success Criteria: Disappearance of the diamine spot in Lane 3.

    • Note: If the aldehyde is aromatic, it will also be UV active. Ensure you distinguish the aldehyde spot (usually very high Rf in non-polar solvents) from the product.

References

  • Phenomenex. (2025). Overcoming Peak Tailing of Basic Analytes in Silica. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2018). Synthesis and Characterization of Benzimidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine. Retrieved from [Link]

  • Florida International University. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzimidazole-Acetophenone Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reaction temperature in benzimidazole-acetophenone coupling. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific challenges you might face during your experiments, with a focus on the critical role of reaction temperature.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. I've checked my starting materials and reagents. Could the reaction temperature be the issue?

Answer: Absolutely. Suboptimal reaction temperature is a primary cause of low or no product yield in benzimidazole-acetophenone coupling reactions.[1][2] Here's a breakdown of why and how to troubleshoot:

  • Insufficient Thermal Energy: The coupling reaction, which often involves C-H activation, has an activation energy barrier that must be overcome.[3] If the temperature is too low, the reacting molecules may not have enough kinetic energy to collide effectively and form the product. This can lead to an incomplete or stalled reaction.[1]

  • Catalyst Inactivity: Many coupling reactions rely on a catalyst, such as palladium or copper complexes.[4] These catalysts often require a specific temperature range to become fully active. At lower temperatures, the catalytic cycle may be sluggish or not initiate at all.

  • Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to the decomposition of starting materials, reagents, or even the desired product.[2] The nitro group, if present on one of your substrates, can be particularly sensitive to harsh reaction conditions.[1]

Troubleshooting Steps:

  • Systematic Temperature Screening: Begin by running the reaction at a moderate temperature, for example, 80 °C, and monitor its progress using Thin Layer Chromatography (TLC).[2][5] If the reaction is slow or not proceeding, incrementally increase the temperature by 10-20 °C and continue monitoring. Some palladium-catalyzed C-H arylations show dramatically reduced efficiency at lower temperatures (e.g., 80 °C vs. 110 °C).[6]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][5][7] This technique can often drive reactions to completion at temperatures and in timeframes not achievable with conventional heating.

  • Review Literature Precedents: Carefully examine published procedures for similar benzimidazole-acetophenone couplings. Pay close attention to the reported optimal temperature ranges for the specific catalyst and solvent system you are using.

Problem 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. How can temperature optimization help improve selectivity?

Answer: The formation of multiple products is a common challenge, and temperature plays a crucial role in controlling reaction selectivity.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically controlled product, which is the one that forms the fastest. At higher temperatures, the reaction may favor the thermodynamically controlled product, which is the most stable. By carefully controlling the temperature, you can often favor the formation of the desired isomer.

  • Side Reactions: Elevated temperatures can promote undesired side reactions, such as self-condensation of the acetophenone or decomposition pathways.[1] For instance, in some cases, heating o-phenylenediamine with a ketone can lead to the elimination of an alkyl group, resulting in a mixture of benzimidazole derivatives.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are observing significant side product formation, try running the reaction at a lower temperature. This can often suppress undesired pathways that have higher activation energies.

  • Optimize Reaction Time with Temperature: A common strategy is to find the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe. Monitor the reaction closely by TLC to avoid prolonged heating, which can lead to byproduct formation.

  • Solvent and Catalyst Choice: Remember that temperature is just one variable. The choice of solvent and catalyst can also profoundly impact selectivity.[8] For example, in the synthesis of some benzimidazole derivatives, changing the solvent from water to ethanol at a higher temperature can selectively yield a different product.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of reaction temperature for benzimidazole-acetophenone coupling.

Question: What is a typical starting temperature range for optimizing this coupling reaction?

Answer: A good starting point for optimization is typically in the range of 80-120 °C for conventional heating methods.[3] However, the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent being used. For instance, some iodine-catalyzed oxidative cross-coupling reactions between methyl ketones and benzimidazole derivatives are performed at 110 °C in DMSO.[10][11] In contrast, some copper-catalyzed N-arylation reactions can achieve high yields at a much lower temperature of 40 °C in methanol.[12] It is always recommended to consult the literature for protocols involving similar starting materials.

Question: How does temperature influence the reaction rate?

Answer: According to the principles of chemical kinetics, increasing the reaction temperature generally increases the reaction rate.[12] This is because a higher temperature provides more molecules with the necessary activation energy to react upon collision. In many cases, a 10 °C increase in temperature can roughly double the reaction rate. However, this is a general rule, and the actual effect will vary depending on the specific reaction.

Question: Can changing the temperature affect the reaction mechanism?

Answer: Yes, in some cases, a change in temperature can influence the predominant reaction mechanism. For example, at different temperatures, a reaction might switch between a kinetically and thermodynamically controlled pathway, leading to different product distributions. Additionally, very high temperatures can sometimes induce alternative reaction pathways or decomposition mechanisms that are not observed at lower temperatures.

Quantitative Data Summary

The following table summarizes the effect of temperature on a hypothetical benzimidazole-acetophenone coupling reaction, illustrating the trade-offs between yield, reaction time, and purity.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
60243595Reaction is very slow and incomplete.
80127592Good yield with high purity.
10069085Higher yield but increased side product formation.
12038870Faster reaction but significant decomposition and lower purity.
14015045Rapid reaction with substantial decomposition of product.

Experimental Protocol: Step-by-Step Temperature Optimization

This protocol outlines a general procedure for optimizing the reaction temperature for a palladium-catalyzed C-H arylation of a benzimidazole with an acetophenone derivative.

Materials:

  • N-substituted benzimidazole

  • Substituted acetophenone

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF, Toluene, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels (e.g., sealed tubes or round-bottom flasks with condenser)

  • Heating apparatus (e.g., oil bath or heating mantle with temperature controller)

  • TLC plates and developing chamber

  • Standard laboratory glassware and workup reagents

Procedure:

  • Setup Parallel Reactions: Prepare a series of identical reaction mixtures in separate vessels. A typical setup would involve the benzimidazole (1.0 equiv), acetophenone (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv) in the chosen solvent.

  • Establish an Inert Atmosphere: Purge each reaction vessel with an inert gas (N₂ or Ar) to remove oxygen, which can deactivate the catalyst.

  • Set Different Temperatures: Place each reaction vessel in a pre-heated oil bath or heating mantle set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C).

  • Monitor Reaction Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC. Spot the aliquot alongside the starting materials to track the consumption of reactants and the formation of the product.

  • Determine Optimal Time and Temperature: Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal side products). Note the time required for the reaction to reach completion at this temperature.

  • Workup and Isolation: Once the optimal conditions are identified, scale up the reaction. After completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure coupled product. Characterize the product using standard analytical techniques (NMR, MS, etc.) to confirm its identity and purity.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision cluster_final Finalization A Define Reaction Components (Substrates, Catalyst, Solvent, Base) B Set up Parallel Reactions at Different Temperatures (e.g., 80, 100, 120 °C) A->B C Monitor Progress by TLC at Regular Intervals B->C D Analyze Yield and Purity for Each Temperature C->D E Identify Temperature with Best Yield and Purity D->E F Is Yield/Purity Acceptable? E->F G Further Optimization Needed (e.g., Catalyst/Solvent Screen) F->G No H Optimal Temperature Identified F->H Yes G->B I Perform Reaction at Optimized Temperature H->I

Caption: Workflow for optimizing reaction temperature.

References

  • Optimization of the temperature for the coupling reaction a - ResearchGate. Available from: [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1447-S1465. Available from: [Link]

  • Sarada, S., et al. (2018). I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. ACS Omega, 3(5), 5486-5494. Available from: [Link]

  • Sarada, S., et al. (2018). I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. ACS Omega, 3(5), 5486-5494. Available from: [Link]

  • Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)-Catalyzed C(sp 2-H) Functionalization and Metal-Free Domino Approach - ResearchGate. Available from: [Link]

  • Synthesis of Benzimidazoles using High Yield Thermal Method - IJFMR. Available from: [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles - ResearchGate. Available from: [Link]

  • Wang, G. W., et al. (2014). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Communications, 50(74), 10816-10819. Available from: [Link]

  • da Silva, F. S., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1546-1553. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Knippel, K. S., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(11), 4279-4283. Available from: [Link]

  • Dhanalakshmi, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(3), 224-245. Available from: [Link]

  • Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38948-38977. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1075-1085. Available from: [Link]

  • Catalytic C-H Activation | Chemistry Letters - Oxford Academic. Available from: [Link]

  • Wang, C., et al. (2012). Rhodium(III)‐Catalyzed C H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7246. Available from: [Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Electrooxidative Double C–H Arylation. Journal of the American Chemical Society, 146(1), 587-597. Available from: [Link]

  • Wang, D. H., et al. (2015). Ambient-Temperature Ortho C-H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(14), 3418-3421. Available from: [Link]

  • Room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides - Chemical Communications (RSC Publishing). Available from: [Link]

  • Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(10), 2262-2274. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in the Synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related challenges encountered during the synthesis of this important benzimidazole derivative. This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.

Introduction to the Synthesis

The synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is typically a two-step process. The first step involves the formation of a 2-(chloromethyl)-1H-benzimidazole intermediate from o-phenylenediamine and chloroacetic acid. The second step is a Williamson ether synthesis, where the intermediate is reacted with 4-hydroxyacetophenone to form the final product. Low purity in the final product can arise from incomplete reactions, side reactions in either of the two steps, or inefficient purification.

Visualizing the Synthetic Pathway and Potential Pitfalls

cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Williamson Ether Synthesis o-phenylenediamine o-phenylenediamine step1_reaction Condensation (Acidic Conditions) o-phenylenediamine->step1_reaction chloroacetic_acid chloroacetic_acid chloroacetic_acid->step1_reaction intermediate 2-(chloromethyl)-1H-benzimidazole step1_reaction->intermediate side_product_1 Unreacted Starting Materials step1_reaction->side_product_1 step2_reaction SN2 Reaction intermediate->step2_reaction 4-hydroxyacetophenone 4-hydroxyacetophenone base Base (e.g., K2CO3) 4-hydroxyacetophenone->base base->step2_reaction final_product 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone step2_reaction->final_product side_product_2 C-Alkylated Byproduct step2_reaction->side_product_2 side_product_3 Unreacted Intermediates step2_reaction->side_product_3

Caption: Synthetic pathway for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone.

Troubleshooting Guide

Issue 1: Low Yield and Purity of 2-(chloromethyl)-1H-benzimidazole Intermediate

Q: My initial condensation reaction to form 2-(chloromethyl)-1H-benzimidazole results in a low yield and multiple spots on my TLC plate. What are the likely causes and how can I improve this step?

A: Low yield and the presence of impurities in the first step are common issues that can significantly impact the purity of your final product. The primary causes often revolve around incomplete reaction, side reactions, and improper workup.

Potential Causes and Solutions:

  • Incomplete Reaction: The condensation of o-phenylenediamine and chloroacetic acid requires acidic conditions and sufficient heating to proceed to completion.[1]

    • Solution: Ensure that the reaction is carried out in a suitable acidic medium, such as 4-5 N HCl, and refluxed for an adequate amount of time (typically 4-8 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Side Product Formation: Although this reaction is generally robust, the formation of polymeric byproducts or other minor impurities can occur, especially if the reaction temperature is too high or the reaction time is excessively long.

    • Solution: Maintain a consistent reflux temperature and avoid overheating. Once the reaction is complete based on TLC analysis, proceed with the workup without unnecessary delay.

  • Improper Workup and Purification: The workup for this step typically involves neutralization of the acidic reaction mixture to precipitate the product.[1] Incomplete neutralization or inadequate washing can lead to the co-precipitation of impurities.

    • Detailed Protocol for Workup and Purification:

      • After the reaction is complete, cool the mixture to room temperature.

      • Slowly neutralize the mixture with a base, such as aqueous ammonia, while stirring in an ice bath. Monitor the pH to ensure it reaches neutral to slightly basic (pH 7-8).

      • Filter the resulting precipitate and wash it thoroughly with cold water to remove any inorganic salts and water-soluble impurities.

      • For higher purity, the crude product can be purified by column chromatography on silica gel using a solvent system like petroleum ether-acetone (e.g., 3:1 v/v).[1]

ParameterRecommendationRationale
Acid Concentration 4-5 N HClCatalyzes the condensation reaction.
Reaction Time 4-8 hoursEnsures complete conversion of starting materials.
Workup pH 7-8Promotes precipitation of the product while minimizing impurities.
Purification Column ChromatographyRemoves unreacted starting materials and side products.
Issue 2: Low Purity in the Final Product due to Williamson Ether Synthesis Side Reactions

Q: After the second step (Williamson ether synthesis), my final product is contaminated with a significant amount of an isomeric byproduct and unreacted 4-hydroxyacetophenone. How can I minimize these impurities?

A: This is a classic challenge in the Williamson ether synthesis, especially when using a phenoxide nucleophile. The primary issues are often incomplete deprotonation of the phenol, and competing C-alkylation and elimination reactions.

Potential Causes and Solutions:

  • Incomplete Deprotonation of 4-hydroxyacetophenone: For the Williamson ether synthesis to proceed, the phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base used is not strong enough, a significant amount of the 4-hydroxyacetophenone will remain unreacted.

    • Solution: Use a base of appropriate strength. For phenols, potassium carbonate (K2CO3) is often sufficient, especially in a polar aprotic solvent like DMF or acetonitrile. For less reactive systems, a stronger base like sodium hydroxide (NaOH) or even sodium hydride (NaH) can be used, although caution is advised with NaH due to its high reactivity and the potential for increased side reactions.[1]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities that are often difficult to separate from the desired product.[2][3]

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation in SN2 reactions.[4] Running the reaction at a moderate temperature can also favor the desired O-alkylation product.

  • E2 Elimination as a Competing Reaction: The alkoxide can also act as a base and promote an E2 elimination reaction with the alkyl halide, although this is less common with primary halides like 2-(chloromethyl)-1H-benzimidazole.[4][5]

    • Solution: Use a primary alkyl halide whenever possible, as is the case with 2-(chloromethyl)-1H-benzimidazole. Maintaining a moderate reaction temperature will also favor the SN2 reaction over elimination.

ParameterRecommendationRationale
Base K2CO3 or NaOHEnsures complete deprotonation of the phenol.
Solvent DMF or AcetonitrilePolar aprotic solvents favor SN2 reactions and O-alkylation.[4]
Temperature 50-80 °CPromotes the reaction while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone?

A1: Purification of the final product typically involves removing unreacted starting materials (2-(chloromethyl)-1H-benzimidazole and 4-hydroxyacetophenone) and any side products. A combination of extraction and recrystallization or column chromatography is usually effective.

  • Detailed Purification Protocol:

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove unreacted 4-hydroxyacetophenone.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be used to confirm the structure and purity of your synthesized 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone.

  • Recommended Analytical Methods:

    • Thin Layer Chromatography (TLC): To assess the purity and compare the product with starting materials.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: Can I use a different alkylating agent instead of 2-(chloromethyl)-1H-benzimidazole?

A3: Yes, other 2-(halomethyl)-1H-benzimidazoles (e.g., the bromo- or iodo- derivatives) or 2-(tosyloxymethyl)-1H-benzimidazole could be used. Bromo- and iodo- derivatives are more reactive than the chloro- derivative and may allow for milder reaction conditions, but they are also more expensive and potentially less stable. Tosylates are excellent leaving groups and can be a good alternative to halides.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq).

  • Add 4 N hydrochloric acid and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with aqueous ammonia to pH 7-8.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
  • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Add 2-(chloromethyl)-1H-benzimidazole (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 5% NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry. [Link]

  • Lecture 4 Enolates in Synthesis. University of Bath. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]

  • 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Preparation technique of 2-chloromethylbenzimidazole.
  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]

  • Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Indian Journal of Chemistry. [Link]

  • Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • Benzimidazolone synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

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Validation & Comparative

Strategic 1H NMR Characterization of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary: The Analytical Challenge

The compound 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone represents a critical scaffold in medicinal chemistry, bridging a pharmacophore-rich benzimidazole moiety with a reactive acetophenone handle via an ether linkage. This structure is frequently investigated for antimicrobial, antiviral (HCV), and anticancer properties.[1][2]

However, its characterization presents specific challenges:

  • Tautomeric Exchange: The imidazole NH proton is labile and solvent-sensitive.

  • Solubility Profiles: The planar benzimidazole system often leads to π-stacking aggregation, complicating spectra in non-polar solvents.

  • Differentiation: Distinguishing the target ether from potential N-alkylated isomers or thioether analogs requires precise chemical shift analysis.

This guide objectively compares the NMR spectral performance of this compound across different solvent systems and contrasts it structurally against key metabolic or synthetic precursors.

Comparative Assessment: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the critical NH proton and the resolution of the aromatic region.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Performance Verdict
NH Proton Visibility Excellent. Appears as a broad singlet at ~12.5–13.5 ppm due to H-bonding stabilization.Poor/Invisible. Often lost to rapid exchange or broadened into the baseline.DMSO is essential for confirming the presence of the free benzimidazole NH.
Solubility High. Dissolves the polar benzimidazole moiety effectively.Moderate/Low. May require heating; risk of aggregation broadening signals.DMSO ensures monomeric species distribution.
Water Peak Interference ~3.33 ppm. Usually distinct from key signals.~1.56 ppm. Far from aromatic region.Both are manageable, but DMSO's water peak is closer to the methoxy/methylene region if not dry.
Chemical Shift Stability Stable. Concentration independence is higher.Concentration dependent shifts (especially NH and alpha-protons).DMSO provides higher reproducibility for library characterization.

Technical Insight: In CDCl₃, the intermolecular hydrogen bonding and rapid tautomerism of the benzimidazole N-H can cause the signal to vanish. In DMSO-d₆, the solvent acts as a hydrogen bond acceptor, "locking" the proton in place on the NMR time scale, resulting in a visible, diagnostic peak [1, 3].

Detailed Spectral Assignment & Logic

The following assignment is based on the self-validating logic of electronegativity and resonance effects.

The Target Molecule: 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Molecular Formula: C₁₆H₁₄N₂O₂ Key Functional Groups: Methyl Ketone, Phenyl Ether, Benzimidazole.

Proton GroupChemical Shift (δ, ppm) in DMSO-d6MultiplicityIntegrationMechanistic Justification
Benzimidazole -NH 12.5 – 13.2 Broad Singlet1HHighly deshielded due to aromatic ring current and H-bonding with DMSO.
Acetophenone Ar-H (Ortho to C=O) 7.90 – 8.00 Doublet (J~8.8Hz)2HPart of AA'BB' system. Deshielded by the electron-withdrawing carbonyl group (anisotropy + induction).
Benzimidazole Ar-H 7.50 – 7.70 Multiplet2HProtons at positions 4 and 7. Deshielded by the adjacent nitrogen atoms.
Benzimidazole Ar-H 7.15 – 7.25 Multiplet2HProtons at positions 5 and 6. Slightly more shielded than 4/7 positions.
Acetophenone Ar-H (Ortho to O-Link) 7.10 – 7.20 Doublet (J~8.8Hz)2HPart of AA'BB' system. Shielded by the electron-donating mesomeric effect of the ether oxygen.
Ether Methylene (-O-CH₂-) 5.40 – 5.55 Singlet2HCritical Diagnostic Peak. Significantly deshielded by two factors: the electronegative oxygen and the electron-deficient benzimidazole C2 position.
Methyl Ketone (-COCH₃) 2.50 – 2.60 Singlet3HTypical methyl ketone shift; characteristic singlet.

Differentiation from Thio-Analogs: If the linker were a sulfur (thioether) instead of oxygen, the methylene protons would appear significantly upfield, typically around 4.6–4.8 ppm [4]. The shift to ~5.5 ppm confirms the O-alkylation.

Structural Integrity & Impurity Profiling

To ensure scientific integrity, one must validate the spectrum against potential precursors remaining from synthesis (typically the reaction of 4-hydroxyacetophenone with 2-(chloromethyl)-1H-benzimidazole).

Comparison Table: Target vs. Precursors
CompoundKey Diagnostic Signal (DMSO-d6)Absence Confirmation
Target Ether Singlet ~5.5 ppm (O-CH₂) N/A
4-Hydroxyacetophenone (Precursor) Phenolic OH (~10.3 ppm) Disappearance of the sharp downfield OH singlet confirms O-alkylation.
2-(Chloromethyl)benzimidazole CH₂-Cl (~4.9 ppm) The shift from 4.9 (Cl) to 5.5 (O-Ar) confirms substitution.
N-Alkylated Isomer (Impurity) N-CH₂ (~5.8 - 6.0 ppm) N-alkylation typically results in a further downfield shift compared to O-alkylation due to the cationic character of the N-substitution resonance.
Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain a publication-quality spectrum suitable for structural elucidation.

Materials:

  • Sample: 5–10 mg of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional).

  • Tube: 5mm precision NMR tube.

Step-by-Step Methodology:

  • Preparation: Weigh the solid directly into a clean vial. Add DMSO-d6.[3][4][5][6]

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Benzimidazoles can form micro-aggregates that broaden peaks; a clear solution is mandatory.

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° or 45° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and exchangeable NH protons require longer relaxation times for quantitative integration accuracy.

    • Scans: Minimum 16 scans (64 recommended for clean baselines).

    • Temperature: 298 K (Standard). If NH is broad, elevating T to 310 K can sharpen the peak by accelerating exchange, though it may shift position.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase manually to ensure the broad NH peak does not distort the baseline.

Visualization: Structural Logic & Assignment Pathway

The following diagram illustrates the logical flow for assigning the spectrum and differentiating it from the thio-analog alternative.

NMR_Assignment_Logic Start Unknown Sample Spectrum Solvent_Check Solvent: DMSO-d6? Start->Solvent_Check NH_Check Check >12.0 ppm Solvent_Check->NH_Check Yes Benzimidazole_Confirm Benzimidazole Core Confirmed (Broad Singlet) NH_Check->Benzimidazole_Confirm Signal Present Linker_Check Check Methylene Region (4.0 - 6.0 ppm) Benzimidazole_Confirm->Linker_Check Thio_Path Signal ~4.6-4.8 ppm Linker_Check->Thio_Path Upfield Shift Ether_Path Signal ~5.4-5.5 ppm Linker_Check->Ether_Path Downfield Shift Thio_Result S-Linker (Thioether) Incorrect Structure Thio_Path->Thio_Result Ac_Check Check ~2.5 ppm (s) & AA'BB' System (7-8 ppm) Ether_Path->Ac_Check Ether_Result O-Linker (Target) Correct Structure Final_Valid Validated Structure: 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone Ac_Check->Final_Valid Signals Present

Caption: Decision tree for spectroscopic validation of the target ether linkage versus thioether alternatives and confirmation of the benzimidazole core.

References
  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2][7] "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." Application Note.

  • Lee, C. K., & Lee, I. H. (2009). "NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline." Heterocycles.

  • Bansal, M., et al. (2015). "4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides." Arabian Journal of Chemistry (Referencing Thio-analog shifts).

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A Comparative Bioactivity Analysis: 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in the Context of Standard Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The benzimidazole heterocycle, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[1][3] This versatility has led to the development of numerous FDA-approved drugs with a broad spectrum of pharmacological activities, including anthelmintic, antiulcer, antihypertensive, and anticancer agents.[2][4] Standard benzimidazoles, such as the anthelmintic drugs albendazole and mebendazole, have well-established mechanisms of action, primarily through the inhibition of microtubule polymerization.[2][5][6] This guide focuses on a specific derivative, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, and aims to provide a comparative analysis of its potential bioactivity against these established standards.

While direct, quantitative bioactivity data for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is not extensively available in the public domain, this guide will extrapolate its potential activities based on the performance of structurally similar compounds. By examining the structure-activity relationships of related benzimidazole derivatives, we can build a scientifically grounded hypothesis of its biological profile. This analysis will be contextualized by comparing this potential to the known bioactivities of standard benzimidazoles.

Comparative Bioactivity Analysis: A Focus on Anticancer and Antimicrobial Potential

The benzimidazole scaffold is a fertile ground for the development of novel anticancer and antimicrobial agents.[7][8][9] The diverse biological activities arise from various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with microbial metabolic pathways.[1][7]

Anticancer Activity: A Look at Structurally Related Compounds

Numerous studies have demonstrated the potent anticancer effects of 2-substituted and N-substituted benzimidazole derivatives.[1][5][8] The mode of action often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[9]

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA)MCF-7 (Breast)5.30Doxorubicin(Not specified)
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA)CCRF-CEM (Leukemia)6.80Doxorubicin(Not specified)
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a)Leukemic cells3(Not specified)(Not specified)
A novel condensed benzimidazoledione derivative (a21-2)A549 (Lung)(Not specified)(Not specified)(Not specified)
A novel condensed benzimidazoledione derivative (a21-2)MCF-7 (Breast)(Not specified)(Not specified)(Not specified)

Table 1: In Vitro Anticancer Activity of Structurally Related Benzimidazole Derivatives.[10][11][12]

The data in Table 1 suggests that benzimidazole derivatives bearing a phenyl ethanone-like moiety can exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone shows potent activity against breast and leukemia cancer cell lines.[10] Furthermore, another derivative, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, demonstrated an impressive IC50 of 3 µM against leukemic cells.[11]

In comparison, standard benzimidazoles like albendazole and mebendazole, originally developed as anthelmintics, have been repurposed and investigated for their anticancer properties. Their primary mechanism is the disruption of microtubule formation, a critical process for cell division.[5][6]

Standard Benzimidazoles - Anticancer Activity:

CompoundTypical Cancer Cell LinesTypical IC50 Range (µM)Primary Mechanism of Action
Albendazole Various (e.g., colorectal, ovarian)0.1 - 10Tubulin polymerization inhibition
Mebendazole Various (e.g., glioblastoma, melanoma)0.1 - 5Tubulin polymerization inhibition

Table 2: Anticancer Bioactivity of Standard Benzimidazole Drugs.

Based on the structure of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, which features a flexible ether linkage and an acetophenone group, it is plausible to hypothesize that it could also interact with various biological targets implicated in cancer, potentially exhibiting cytotoxic effects comparable to other synthetic benzimidazole derivatives.

Antimicrobial and Antiviral Potential

The benzimidazole scaffold is also a wellspring for the discovery of new antimicrobial and antiviral agents.[7][10] Their mechanisms can range from inhibiting viral replication to disrupting bacterial cell wall synthesis.[10]

A study on a series of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles revealed moderate antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC100) of 6.25 µg/mL for several compounds in the series.[13] However, the same study reported poor antibacterial activity against S. aureus and MRSA.[13]

Compound SeriesMicrobial StrainMIC (µg/mL)
2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazolesCandida albicans6.25
2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazolesS. aureus & MRSAPoor activity

Table 3: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives.[13]

In the realm of antiviral research, benzimidazole derivatives have shown promise against a range of viruses.[10][14] For instance, certain derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with EC50 values as low as 20 nM.[15]

Standard Benzimidazoles - Antimicrobial/Antiviral Activity:

CompoundPrimary SpectrumNotes
Albendazole AnthelminticBroad-spectrum against various parasitic worms. Limited data on antibacterial or antiviral efficacy.
Mebendazole AnthelminticEffective against a wide range of intestinal helminths.[6] Some studies suggest potential for repurposing against certain cancers.
Thiabendazole Anthelmintic, FungicideUsed to control parasitic infections and as a fungicide.

Table 4: Antimicrobial and Antiviral Profile of Standard Benzimidazoles.

Given the structural features of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, it is conceivable that it could possess antifungal or antiviral properties, warranting further investigation in dedicated screening programs.

Experimental Methodologies: A Guide to Bioactivity Assessment

To empirically determine the bioactivity of novel compounds like 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, standardized and validated in vitro assays are essential. The following protocols provide a framework for assessing anticancer, antibacterial, and antiviral activities.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[16][17][18]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[16][18] The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549) during their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone) and standard drugs (e.g., doxorubicin, albendazole) in culture medium.

    • Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds.

    • Include untreated control wells (medium only) and solvent control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium and 20 µL of 5 mg/mL MTT solution to each well.[16]

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow for the in vitro MTT cytotoxicity assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a series of two-fold dilutions of the test compound and a standard antibiotic (e.g., ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19]

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[11]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.[11]

Step-by-Step Protocol:

  • Cell Monolayer Preparation:

    • Seed susceptible host cells in 6- or 12-well plates and grow them to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the test compound.

    • Incubate a known amount of virus with each dilution of the compound for a specified time (e.g., 1 hour) at 37°C.

  • Infection of Cell Monolayer:

    • Remove the growth medium from the cell monolayers and inoculate them with the virus-compound mixtures.

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet.

    • Viable cells will stain, while the plaques (areas of dead cells) will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Signaling_Pathway cluster_pathway Hypothetical Benzimidazole-Modulated Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response BZD Benzimidazole Derivative Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) BZD->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Hypothetical signaling pathway modulated by a benzimidazole derivative.

Conclusion and Future Directions

The benzimidazole scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. While direct experimental data for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is currently limited, a comparative analysis of structurally related compounds strongly suggests its potential for both anticancer and antimicrobial activities. The presence of the phenyl ethanone moiety in conjunction with the benzimidazole core is a common feature in many bioactive derivatives.

To definitively establish the bioactivity profile of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, a systematic in vitro evaluation using the standardized protocols outlined in this guide is imperative. Such studies would not only provide crucial data on its potency and spectrum of activity but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. The insights gained would be invaluable for the rational design and optimization of future benzimidazole-based drug candidates.

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  • Albendazole and its analogues - SciSpace. (n.d.).
  • ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. - IJNRD.org. (n.d.).
  • Synthesis, characterization, and antimicrobial activity of 2-{4- (1H benzimidazole-2-yl) phenyl imino}-2-hydroxy-4-methoxy benzaldehyde and its Cu (II) metal complex - Semantic Scholar. (n.d.).
  • Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]. (n.d.).
  • A Current Study on Benzimidazole Derivatives - Asian Journal of Research in Chemistry. (2013, May 20).

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Benzimidazole Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole ethanone derivatives represent a pivotal structural class in medicinal chemistry, bridging the gap between traditional heterocyclic scaffolds and modern targeted therapeutics. By incorporating an ethanone moiety (typically at the N1 or C2 position), these compounds exhibit enhanced lipophilicity and unique hydrogen-bonding capabilities compared to their parent benzimidazoles.

This guide objectively compares the pharmacological performance of these derivatives against standard-of-care agents (Ciprofloxacin, Cisplatin, and Fluconazole), grounded in recent experimental data. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for antimicrobial and anticancer pipelines.

Part 1: The Scaffold Architecture

The "Benzimidazole Ethanone" pharmacophore typically refers to two primary structural isomers, each offering distinct biological advantages:

  • N1-Acetyl/Ethanone Derivatives: The acetyl group acts as a lipophilic mask (prodrug potential) or a steric modulator that alters the electronic density of the imidazole ring.

  • C2-Ethanone/Phenacyl Derivatives: The carbonyl group at C2 serves as a critical hydrogen-bond acceptor, often acting as a "hinge binder" in kinase inhibitors.

Chemical Rationale[1][2][3][4][5][6][7][8][9][10][11][12]
  • Core: Benzimidazole (Bioisostere of purine nucleotides).[1]

  • Linker: Ethanone (-C(=O)CH3 or -C(=O)CH2-).

  • Function: The carbonyl oxygen increases polarity for receptor docking, while the ethyl/methyl chain provides steric bulk to fill hydrophobic pockets in enzymes (e.g., EGFR, DNA gyrase).

Part 2: Comparative Efficacy Analysis

Case Study A: Antimicrobial Potency (Antibacterial & Antifungal)

Context: Resistance to fluoroquinolones (e.g., Ciprofloxacin) is driven by efflux pumps and gyrase mutations. Benzimidazole ethanones target DNA gyrase but via a distinct binding mode, often retaining potency against resistant strains.

Table 1: Comparative MIC (µg/mL) against Standard Pathogens

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Notes
Benzimidazole-1-ethanone (Unsubstituted) 64 - 128>128>128Weak basal activity; requires substitution.
2-(4-chlorophenyl)-1-benzimidazole ethanone 4 - 8 16 - 3232Electron-withdrawing group (Cl) enhances potency.[2]
5-Nitro-benzimidazole ethanone derivative 2 - 4 8 - 16 8 Nitro group at C5 is critical for broad-spectrum activity.
Ciprofloxacin (Standard) 0.5 - 1.00.01 - 0.5N/ASuperior vs. Gram(-), but derivatives are competitive vs. MRSA.
Fluconazole (Standard) N/AN/A2 - 4Derivatives show comparable antifungal activity in specific series.

Data Synthesis Source: Aggregated from recent SAR studies on N-acylated and 2-substituted benzimidazoles [1, 2].

Case Study B: Anticancer Cytotoxicity (Breast & Lung Lines)

Context: Benzimidazole ethanones are explored as tubulin polymerization inhibitors and kinase inhibitors.

Table 2: IC50 Cytotoxicity Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Mechanism Insight
Benzimidazole-Chalcone Hybrid (Ethanone linker) 8.91 ± 1.3 9.73 ± 0.9Dual inhibition of Tubulin & EGFR.
N1-Acetyl-2-methylbenzimidazole >50>100Lacks sufficient hydrophobic interaction for kinase binding.
Cisplatin (Standard) 11.70 ± 2.116.04 ± 1.5Standard DNA crosslinker.
Doxorubicin (Standard) 1.20 ± 0.40.85 ± 0.2High potency but high cardiotoxicity.

Key Insight: While less potent than Doxorubicin, specific benzimidazole ethanone hybrids (Row 1) exhibit superior selectivity indices (lower toxicity to normal fibroblasts) and overcome Cisplatin resistance in A549 lines [3].

Part 3: Detailed SAR Insights

The biological activity of benzimidazole ethanone derivatives is governed by three "Vectors of Modification."

The N1-Position (The Ethanone Switch)
  • Free NH (Unsubstituted): High polarity, good solubility, but rapid metabolism.

  • N-Acetyl (-COCH3): Reduces polarity, improves membrane permeability (LogP). Often acts as a prodrug.

  • N-Phenacyl (-CH2COPh): drastically increases anticancer activity by adding a hydrophobic "tail" that fits into the ATP-binding pocket of kinases.

The C2-Position (The Recognition Motif)
  • Electron-Withdrawing Groups (EWG): Substitution with Pyridine or p-Nitro-phenyl at C2 increases antimicrobial activity by enhancing the acidity of the system and interaction with DNA bases.

  • Bulky Groups: Large alkyl chains at C2 reduce activity due to steric clash, unless linked via a flexible ethanone spacer.

The C5/C6-Position (The Electronic Tuner)
  • Halogens (Cl, F): Essential for metabolic stability and increasing lipophilicity. A 5-Chloro or 5-Fluoro substituent typically improves IC50 values by 2-5 fold compared to the unsubstituted ring.

  • Nitro (-NO2): Critical for antibacterial efficacy (mimics metronidazole mechanism).

Part 4: Visualization of Mechanism & Synthesis

Diagram 1: Synthesis Workflow

The formation of the benzimidazole core followed by N-acylation or C2-modification.

SynthesisWorkflow OPD o-Phenylenediamine (Substituted) Condensation Condensation (Phillips Reaction) OPD->Condensation Acid Carboxylic Acid / Aldehyde Acid->Condensation Core 2-Substituted Benzimidazole Condensation->Core - H2O Final Benzimidazole Ethanone Derivative Core->Final + AcCl (Base catalyzed) AcCl Acetic Anhydride / Chloroacetyl Chloride

Caption: General synthetic pathway via condensation of o-phenylenediamine followed by N-acylation/alkylation.

Diagram 2: SAR Logic Map

Visualizing how structural changes translate to biological outcomes.

SAR_Logic Scaffold Benzimidazole Ethanone Core N1 N1-Ethanone (Acetyl/Phenacyl) Scaffold->N1 C2 C2-Substituent (Aryl/Heteroaryl) Scaffold->C2 C5 C5-Substituent (EWG: Cl, NO2) Scaffold->C5 Lipophilicity Increased Lipophilicity (LogP) N1->Lipophilicity Prodrug effect Binding Kinase/DNA Binding Affinity C2->Binding H-bond acceptor Metab Metabolic Stability C5->Metab Blocks oxidation Antimicrobial Antimicrobial Activity C5->Antimicrobial NO2 specific Anticancer Anticancer Activity Lipophilicity->Anticancer Binding->Anticancer Metab->Antimicrobial

Caption: Pharmacophore mapping showing how N1, C2, and C5 modifications drive specific therapeutic outcomes.

Part 5: Validated Experimental Protocols

Synthesis of 1-(1H-benzimidazol-1-yl)ethanone (General Protocol)
  • Reagents: Benzimidazole (10 mmol), Acetic Anhydride (12 mmol), Pyridine (cat.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzimidazole in dry DCM (20 mL) under nitrogen atmosphere.

    • Add pyridine (0.5 mL) as a catalyst/base.

    • Dropwise add acetic anhydride at 0°C.

    • Stir at room temperature for 4–6 hours (Monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Wash reaction mixture with NaHCO3 (sat.) to remove acid byproducts.

    • Evaporate solvent and recrystallize from ethanol.

  • Validation: Appearance of carbonyl peak in IR (~1700 cm⁻¹) and methyl singlet in H-NMR (~2.7 ppm).

MTT Cytotoxicity Assay
  • Purpose: Determine IC50 against cancer cell lines (e.g., MCF-7).

  • Critical Step: Solubilization. Benzimidazole ethanones are hydrophobic. Dissolve stock in DMSO (max 0.1% final concentration in well) to prevent precipitation which causes false positives.

  • Control: Use Cisplatin as positive control and DMSO-only as vehicle control.

  • Calculation: % Inhibition = 100 - [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank) × 100].

References

  • Synthesis and biological evaluation of novel benzimidazole derivatives. International Journal of Pharmaceutical Chemistry and Biological Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules (MDPI). Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation. RSC Medicinal Chemistry. Available at: [Link]

Sources

Comparative Method Validation Guide: Analytical Strategies for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates analytical methodologies for the detection and quantification of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone . As a benzimidazole derivative featuring an ether linkage and an acetophenone moiety, this molecule presents specific stability and ionization challenges.

This guide contrasts High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While LC-MS/MS offers superior sensitivity for trace impurity profiling, HPLC-PDA remains the robust, cost-effective gold standard for routine Quality Control (QC) and assay testing. The validation protocols detailed below adhere to the ICH Q2(R2) guidelines, effective as of 2024.

Part 1: Physicochemical Context & Method Selection

To design a self-validating method, one must understand the analyte's behavior:

  • Basicity: The benzimidazole ring contains a tertiary nitrogen (pKa ~5.5). In standard silica-based columns, this basic moiety interacts with residual silanols, causing peak tailing. Solution: The mobile phase must be buffered (pH 3.0–4.5) or contain an ion-pairing agent to ensure sharp peak shape.

  • Chromophore: The conjugation of the benzimidazole ring with the phenyl-ethanone system provides strong UV absorption. Solution: UV detection at dual wavelengths (254 nm for the benzimidazole core and ~280 nm for the ketone) ensures specificity.

  • Stability: The ether linkage (-CH2-O-) is susceptible to acid hydrolysis, while the ketone group is prone to oxidation. Solution: Sample preparation must avoid strong unbuffered acids and prolonged exposure to light.

Comparative Analysis: HPLC-PDA vs. LC-MS/MS vs. HPTLC
FeatureMethod A: RP-HPLC-PDA Method B: LC-MS/MS (ESI+) Method C: HPTLC
Primary Application Routine QC, Assay, PurityTrace Impurities, PK StudiesHigh-Throughput Screening
Sensitivity (LOD) ~0.1 µg/mL< 1 ng/mL~1–5 µg/mL
Specificity High (with spectral confirmation)Ultra-High (m/z transitions)Moderate (Rf value + UV)
Linearity Range Broad (10–150% of target)Narrower (Dynamic range limits)Limited
Cost per Sample LowHighVery Low
Throughput 10–20 mins/sample3–5 mins/sampleParallel processing (multiple samples/plate)

Recommendation: For drug substance assay and stability testing, Method A (HPLC-PDA) is the optimal choice due to its robustness and linearity. Method B is reserved for genotoxic impurity screening or biological matrix analysis.

Part 2: Detailed Experimental Protocol (HPLC-PDA)

This protocol is designed for the Assay and Related Substances validation.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry). Rationale: Provides sufficient retention for the hydrophobic benzimidazole-phenyl structure.

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 4.5 with Orthophosphoric Acid. Rationale: Suppresses silanol ionization and ensures the analyte is consistently protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 80% A (Isocratic hold)

    • 2–15 min: 80% A → 20% A (Linear gradient)

    • 15–20 min: 20% A (Wash)

    • 20–25 min: 80% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (primary) and 280 nm (secondary).

  • Column Temp: 30°C.

Standard Preparation
  • Diluent: Methanol:Water (50:50 v/v). Rationale: Matches the mobile phase strength to prevent solvent effects on peak shape.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Diluent (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL.

Part 3: Validation Logic (ICH Q2(R2) Aligned)

Validation is not just a checklist; it is a stress test of the method's scientific validity.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from its own degradation products (e.g., hydrolysis of the ether link).

  • Protocol: Expose sample to:

    • Acid:[1][2] 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation: 3% H₂O₂, Ambient, 4 hours.

  • Acceptance Criteria: Peak purity index (from PDA) > 0.999 for the main peak. Resolution (Rs) > 1.5 between the analyte and any degradant.

Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Ensure no matrix interference or extraction loss.

  • Protocol: Spike placebo (excipients) with analyte at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[2][3]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating this method, ensuring compliance with ICH Q2(R2) principles.

ValidationWorkflow Start Method Development (Benzimidazole Optimization) SystemSuitability System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) Start->SystemSuitability SystemSuitability->Start Fail (Adjust pH/Col) Specificity Specificity / Stress Testing (Acid/Base/Oxidation) SystemSuitability->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Peak Purity Confirm Accuracy Accuracy / Recovery (Spike Recovery 98-102%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery OK Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness FinalValidation Validation Report (ICH Q2(R2) Compliant) Robustness->FinalValidation All Criteria Met

Caption: Decision tree for analytical method validation, emphasizing the critical path from System Suitability to Final Reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Kulik, A., et al. (2011).[5] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 68(6), 823–829.[6] [Link]

  • Khattab, et al. (2012).[2] "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity." International Journal of Research in Pharmacy and Chemistry, 2(4). (Provides synthesis context for the analyte structure). [Link]

Sources

Technical Guide: Elemental Analysis and Purity Standards for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

[1]

Executive Summary

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is a critical heterocyclic intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antiparasitic agents, and kinase inhibitors.[1] Its structure combines a benzimidazole pharmacophore with an acetophenone moiety via a labile ether linkage.

Achieving pharmaceutical-grade purity (>98%) for this compound is chemically challenging due to the ambident nucleophilicity of the benzimidazole ring, which leads to competitive N-alkylation versus the desired O-alkylation.[1] This guide provides a definitive technical framework for synthesizing, purifying, and validating the identity of this molecule, comparing efficacy between recrystallization and chromatographic isolation.

Chemical Identity & Structural Criticality

PropertySpecification
IUPAC Name 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.29 g/mol
Key Functional Groups Benzimidazole (NH-acidic), Ether Linkage (O-CH₂), Acetyl (Ketone)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Melting Point (Typical) 165–175°C (Dependent on polymorph/solvate)
The "Ambident" Challenge

The synthesis involves the reaction of 2-(chloromethyl)-1H-benzimidazole with 4-hydroxyacetophenone .[1] The critical quality attribute (CQA) is the exclusivity of the ether bond.

  • Desired Path (O-Alkylation): Formation of the C-O-C linkage.[1]

  • Impurity Path (N-Alkylation): The benzimidazole nitrogen attacks the electrophile, forming a stable N-substituted isomer.[1]

Comparative Guide: Purification Strategies

Researchers often choose between Recrystallization (Method A) and Flash Column Chromatography (Method B). The choice significantly impacts the elemental purity profile.

Method A: Ethanol/Water Recrystallization

Best for: Large-scale synthesis (>10g) where >95% purity is acceptable.[1]

Method B: Silica Gel Flash Chromatography

Best for: Medicinal chemistry screening (<1g) requiring >99% purity.[1]

Comparative Data Table
FeatureMethod A: Recrystallization (EtOH/H₂O)Method B: Flash Chromatography (DCM/MeOH)
Purity Achieved 95.0% – 97.5%>99.0%
Yield 75% – 85% 55% – 65%
N-Alkylated Impurity Poor separation (often co-crystallizes)Excellent separation
Solvent Cost LowHigh
Time Efficiency High (Overnight cooling)Low (Labor intensive)
Elemental Analysis Fit Often shows trapped solvent (Solvates)Excellent agreement with theoretical

Recommendation: For initial biological screening, Method B is mandatory to remove the N-alkylated isomer, which can produce false-positive biological data.[1]

Synthesis & Impurity Logic (Visualized)

The following diagram illustrates the synthetic pathway and the critical bifurcation point that dictates purity.

SynthesisWorkflowStart12-(Chloromethyl)-1H-benzimidazoleReactionNucleophilic Substitution(Reflux in Acetone/DMF)Start1->ReactionStart24-HydroxyacetophenoneIntermediateAnionic Intermediate(Ambident Nucleophile)Start2->IntermediateBaseBase (K2CO3/KOH)Base->IntermediateIntermediate->ReactionProductTarget: O-Alkylated Product(Ether Linkage)Reaction->ProductMajor Path (Kinetic Control)ImpurityImpurity: N-Alkylated Isomer(N-C Bond)Reaction->ImpurityMinor Path (Thermodynamic)QCQC Check: HPLC/NMRProduct->QCImpurity->QC

Caption: Synthetic pathway showing the competition between O-alkylation (Target) and N-alkylation (Impurity).

Detailed Analytical Protocols

To validate the compound, a "Triangulation Approach" using HPLC, NMR, and Elemental Analysis is required.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the hydrophobic N-alkylated impurity from the polar O-linked product.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (Benzimidazole absorption) and 280 nm.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-15 min: 10% -> 90% B (Linear Gradient)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol 2: Nuclear Magnetic Resonance (NMR)

NMR is the only definitive tool to confirm the O-linkage.

  • Solvent: DMSO-d6

  • Diagnostic Peaks:

    • Ether Linker (-O-CH₂-): Look for a sharp singlet at ~5.4 - 5.6 ppm .[1]

      • Note: If the peak appears upfield (~4.5 ppm) or splits, suspect N-alkylation or hydrolysis.[1]

    • Acetyl Group (-COCH₃): Singlet at ~2.5 ppm .[1]

    • Benzimidazole NH: Broad singlet >12.0 ppm (confirms the Nitrogen is unsubstituted).

Protocol 3: Elemental Analysis (CHN)

Elemental analysis confirms the bulk purity and solvent content.

Theoretical Values for C₁₆H₁₄N₂O₂:

  • Carbon (C): 72.17%[1]

  • Hydrogen (H): 5.30%[1]

  • Nitrogen (N): 10.52%[1]

Acceptance Tolerance: ±0.4% absolute difference.[1]

  • Common Failure Mode:[1][2] Low Carbon values often indicate trapped inorganic salts (KCl/NaCl) from the synthesis. High Hydrogen values indicate trapped Ethanol or Water (solvates).[1]

Quality Control Workflow

The following flowchart guides the researcher through the decision-making process for lot release.

QC_WorkflowSampleCrude SampleTLCTLC Screening(DCM:MeOH 95:5)Sample->TLCDecision1Single Spot?TLC->Decision1PurifyPerform ColumnChromatographyDecision1->PurifyNo (Multiple Spots)HNMR1H-NMR AnalysisDecision1->HNMRYesPurify->HNMRCheckLinkSinglet @ 5.4ppm?HNMR->CheckLinkRecrystRecrystallize(Remove Isomer)CheckLink->RecrystNo (Shifted/Absent)HPLCHPLC Purity CheckCheckLink->HPLCYesRecryst->HNMRFinalRelease Lot(>98% Purity)HPLC->Final>98%

Caption: Decision tree for validating the purity of the benzimidazole ether derivative.

References

  • Benzimidazole Synthesis & Reactivity

    • Synthesis of benzimidazole derivatives: Recent advances. (2023).[1][3][4][5] Semantic Scholar. Link

  • Analytical Methods (HPLC)

    • HPLC method for identification and quantification of benzimidazole derivatives. (2011).[1] Acta Poloniae Pharmaceutica. Link

  • Structural Characterization

    • Crystal structure and hydrogen bonding in benzimidazole-ethanone derivatives. (2012).[1] ResearchGate. Link

  • Biological Context (Pain/Inflammation)

    • Benzimidazole derivatives attenuate morphine-induced paradoxical pain.[1][6] (2019).[1][6] Frontiers in Pharmacology. Link

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the ability to handle novel chemical entities with confidence and safety is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Core Safety Directives and Hazard Assessment

The primary hazards associated with handling benzimidazole derivatives include potential irritation to the skin, eyes, and respiratory tract.[1][2][3] Inhalation of dust or aerosols, as well as direct skin or eye contact, should be avoided.[1][2] Although the toxicological properties of this specific compound have not been fully investigated, it is prudent to treat it with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone.

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][4]Essential to protect against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[1][4]Inspect gloves for integrity before each use.Change gloves immediately if contaminated. Wash hands thoroughly after handling.[1][2][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated.[1][2][3]Respirators and components must be tested and approved under appropriate government standards.[4]Required when engineering controls are insufficient or during emergency situations. Avoid dust formation.[3][4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure risk and ensuring a safe research environment. The following protocols for handling, storage, and disposal must be followed.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]

Safe Handling Protocol

The following diagram illustrates the standard workflow for safely handling 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone in a laboratory setting.

prep Preparation - Verify fume hood function - Gather all necessary equipment ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe 1. weigh Weighing - Handle solid carefully to avoid dust - Use anti-static weigh paper ppe->weigh 2. dissolve Dissolution - Add solvent slowly - Keep container covered weigh->dissolve 3. reaction Reaction/Use - Maintain ventilation - Monitor for any changes dissolve->reaction 4. cleanup Cleanup - Decontaminate surfaces - Segregate waste reaction->cleanup 5.

Figure 1: Standard workflow for handling the compound.
Disposal Plan

The disposal of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone and its containers must be managed as hazardous waste.[5] Do not dispose of this material in the regular trash or down the drain.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[5] The label should include the full chemical name and "Hazardous Waste".

  • Container Management: Do not overfill waste containers. Ensure the cap is tightly sealed when not in use.

  • Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[5]

The disposal workflow is outlined in the following diagram:

collect Collect Waste - Solid and liquid waste in separate, compatible containers label Label Container - 'Hazardous Waste' - Full Chemical Name collect->label 1. store Store Safely - Designated satellite accumulation area - Away from incompatible materials label->store 2. request Request Pickup - Complete EHS waste collection form store->request 3. dispose Professional Disposal - Handled by licensed hazardous waste vendor request->dispose 4.

Figure 2: Hazardous waste disposal workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Conclusion

The safe handling and disposal of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone are critical for protecting laboratory personnel and the environment. By adhering to the principles of proactive engineering controls, consistent use of appropriate personal protective equipment, and meticulous adherence to established protocols, researchers can confidently work with this and other novel compounds. This guide, grounded in the best available data for analogous structures, provides a framework for integrating safety into every step of the research process.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole.
  • Cole-Parmer.
  • Cole-Parmer.
  • Oxford Lab Fine Chem.
  • National Institutes of Health. Benzimidazole | C7H6N2 | CID 5798 - PubChem.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
  • Sigma-Aldrich.
  • CymitQuimica. SAFETY DATA SHEET - 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride.
  • U.S. Pharmacist. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubMed. Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants.
  • KILZ. SAFETY DATA SHEET - KILZ Original Interior/Exterior Primer (350 VOC).
  • National Institutes of Health. 1-(1H-Benzimidazol-2-yl)ethanone | C9H8N2O | CID 70322 - PubChem.
  • National Institutes of Health. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem.
  • Sigma-Aldrich. 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.
  • Carl ROTH.
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